1-(2-Bromoethyl)-3-phenylurea
説明
BenchChem offers high-quality 1-(2-Bromoethyl)-3-phenylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromoethyl)-3-phenylurea including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
CAS番号 |
5157-48-2 |
|---|---|
分子式 |
C9H11BrN2O |
分子量 |
243.10 g/mol |
IUPAC名 |
1-(2-bromoethyl)-3-phenylurea |
InChI |
InChI=1S/C9H11BrN2O/c10-6-7-11-9(13)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12,13) |
InChIキー |
JXTNSWBSWXAYBC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)NCCBr |
製品の起源 |
United States |
Structural Elucidation of 1-(2-Bromoethyl)-3-phenylurea: A Comprehensive Guide to NMR and High-Resolution Mass Spectrometry
Executive Summary
The characterization of bifunctional alkylating agents requires rigorous analytical workflows to ensure structural integrity and purity. 1-(2-Bromoethyl)-3-phenylurea (CAS: 5157-48-2) features both a hydrogen-bonding phenylurea core and a highly electrophilic bromoethyl appendage[1]. Because of its dual reactivity, it is a critical intermediate in the synthesis of covalent modifiers and chemotherapeutic analogs. This whitepaper details a field-proven, self-validating analytical strategy utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) to unambiguously characterize this molecule while preventing degradation artifacts.
Chemical Context & Analytical Strategy
The primary challenge in characterizing 1-(2-Bromoethyl)-3-phenylurea lies in the lability of the bromoethyl group and the polar nature of the urea linkage. Standard high-temperature techniques (like GC-MS) often lead to thermal degradation. Therefore, a dual-pronged approach utilizing solution-state NMR for atomic connectivity and soft-ionization HRMS for exact mass and isotopic validation is required.
Analytical workflow for structural validation of 1-(2-Bromoethyl)-3-phenylurea.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Experimental Choices
The selection of the deuterated solvent is the most critical decision in urea NMR characterization. While chloroform-d (CDCl₃) is a standard laboratory solvent, ureas often exhibit broad or entirely missing N-H signals in CDCl₃ due to rapid intermolecular proton exchange and poor solubility. Dimethyl sulfoxide-d₆ (DMSO-d₆) is explicitly chosen because its strong hydrogen-bond accepting nature effectively "locks" the urea N-H protons, slowing their exchange rate and allowing them to be observed as distinct, quantifiable signals[2].
Quantitative Data: Expected Chemical Shifts
Based on established spectral behavior for phenylurea derivatives, the aromatic protons will appear as a multiplet series between 6.8 and 7.5 ppm[2]. The urea protons are split due to their distinct chemical environments: the phenyl-adjacent N-H is highly deshielded, while the alkyl-adjacent N-H appears further upfield[1].
Table 1: Predicted ¹H and ¹³C NMR Assignments in DMSO-d₆
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~8.65 | Singlet (broad) | 1H | Ph-NH -CO |
| ¹H | 7.35 - 7.45 | Multiplet | 2H | Aromatic (meta) |
| ¹H | 7.15 - 7.25 | Multiplet | 2H | Aromatic (ortho) |
| ¹H | 6.85 - 6.95 | Multiplet | 1H | Aromatic (para) |
| ¹H | ~6.45 | Triplet (broad) | 1H | -CH₂-NH -CO |
| ¹H | ~3.55 | Triplet | 2H | -CH₂ -Br |
| ¹H | ~3.40 | Quartet | 2H | -NH-CH₂ - |
| ¹³C | ~155.2 | Singlet | - | C =O (Urea) |
| ¹³C | ~140.5 | Singlet | - | Aromatic (ipso) |
| ¹³C | ~128.8 | Singlet | - | Aromatic (meta) |
| ¹³C | ~121.3 | Singlet | - | Aromatic (para) |
| ¹³C | ~117.8 | Singlet | - | Aromatic (ortho) |
| ¹³C | ~41.5 | Singlet | - | -NH-C H₂- |
| ¹³C | ~32.1 | Singlet | - | -C H₂-Br |
Self-Validating NMR Protocol
To ensure the integrity of the data, the following self-validating protocol must be executed:
-
Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of high-purity DMSO-d₆ (100% D, containing 0.03% v/v TMS as an internal standard).
-
Internal Axis Validation: Lock the spectrometer to the deuterium frequency of DMSO. Validate the calibration by ensuring the residual DMSO-d₅ quintet is centered exactly at 2.50 ppm (¹H) and the septet at 39.52 ppm (¹³C). This internal referencing self-validates the chemical shift axis against instrumental drift.
-
Orthogonal 2D Confirmation: If the bromoethyl multiplets (triplet and quartet at ~3.4-3.6 ppm) overlap with water or impurities, perform a ¹H-¹³C HSQC experiment. The direct correlation of the ~3.55 ppm protons to the ~32.1 ppm carbon unambiguously confirms the intact -CH₂-Br linkage.
High-Resolution Mass Spectrometry (HRMS)
Causality of Experimental Choices
Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Electron Ionization (EI) is generally avoided for substituted ureas because they are thermally labile and prone to decomposition (e.g., thermal elimination of isocyanates) in the hot GC inlet. Therefore, Electrospray Ionization (ESI) in positive mode is the technique of choice. ESI is a "soft" ionization method that preserves the intact molecular ion, which is crucial for observing the characteristic 1:1 isotopic signature of the ⁷⁹Br and ⁸¹Br isotopes[1].
Fragmentation Mechanism (MS/MS)
Upon isolation and collision-induced dissociation (CID) of the [M+H]⁺ ion, N,N'-substituted ureas undergo characteristic C-N bond cleavages. The dominant and structurally diagnostic pathway is the elimination of an isocyanate moiety[3]. For 1-(2-Bromoethyl)-3-phenylurea, this manifests as two competing pathways: loss of phenyl isocyanate to yield the bromoethylammonium ion, or loss of bromoethyl isocyanate to yield the anilinium ion.
ESI-MS/MS fragmentation pathways of protonated 1-(2-Bromoethyl)-3-phenylurea.
Quantitative Data: Exact Mass & Fragments
Table 2: ESI-HRMS/MS Fragmentation Data
| Ion Type | Formula | Theoretical m/z (⁷⁹Br) | Theoretical m/z (⁸¹Br) | Diagnostic Significance |
| Precursor [M+H]⁺ | C₉H₁₂BrN₂O⁺ | 243.0133 | 245.0113 | Confirms intact molecular formula and 1:1 Br isotope ratio |
| Fragment A | C₆H₈N⁺ | 94.0657 | 94.0657 | Cleavage of urea C-N bond (loss of bromoethyl isocyanate) |
| Fragment B | C₂H₇BrN⁺ | 123.9762 | 125.9741 | Cleavage of urea C-N bond (loss of phenyl isocyanate) |
Self-Validating MS Protocol
-
System Suitability and Tuning: Prior to sample injection, infuse a standard tuning mix (e.g., sodium formate or Agilent ESI Tune Mix). Validate that the mass accuracy is within < 5 ppm across the m/z 50-1000 range.
-
Blank Acquisition: Inject a blank solvent (50:50 Methanol:Water with 0.1% Formic Acid) to establish a baseline and confirm the absence of carryover at m/z 243/245.
-
Isotope Pattern Verification: Before analyzing fragments, verify that the precursor ion exhibits the exact 1:1 intensity ratio for m/z 243.0133 and 245.0113. This step self-validates the presence of exactly one bromine atom and rules out isobaric interferences.
-
CID Acquisition: Isolate the[M+H]⁺ window (using a 1.0 Da isolation width) and apply normalized collision energy (NCE) of 20-30 eV to generate the diagnostic isocyanate-loss fragments[3].
Conclusion
The comprehensive characterization of 1-(2-Bromoethyl)-3-phenylurea relies on exploiting the complementary strengths of NMR and HRMS. By deliberately choosing DMSO-d₆ to lock the urea protons for NMR analysis and utilizing soft ESI techniques to preserve the fragile bromoethyl group for exact mass determination, researchers can establish a highly reliable, self-validating dataset. The resulting spectral fingerprints—specifically the distinct N-H chemical shifts and the diagnostic isocyanate-loss MS/MS fragments—provide unequivocal proof of molecular identity and purity.
References
- Benchchem - 1-(2-Bromoethyl)-3-phenylurea | 5157-48-2 - Analytical Methods.
- ChemicalBook - Phenylurea(64-10-8) ¹H NMR spectrum.
- PubMed (NIH) - Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers.
Sources
- 1. 1-(2-Bromoethyl)-3-phenylurea | 5157-48-2 | Benchchem [benchchem.com]
- 2. Phenylurea(64-10-8) 1H NMR [m.chemicalbook.com]
- 3. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Profiling and Synthetic Utility of 1-(2-Bromoethyl)-3-phenylurea: A Technical Whitepaper
As drug discovery and chemical biology increasingly rely on targeted covalent inhibitors and bifunctional molecular probes, understanding the physicochemical properties of reactive intermediates is paramount. 1-(2-Bromoethyl)-3-phenylurea (CAS: 5157-48-2) represents a highly versatile structural motif, combining a hydrogen-bonding urea core with an electrophilic bromoalkyl appendage [1].
This whitepaper provides an in-depth analysis of its molecular architecture, mechanistic reactivity, and self-validating synthetic protocols, designed for researchers optimizing covalent ligand design or synthesizing complex heterocyclic scaffolds.
Molecular Architecture & Physicochemical Profiling
The utility of 1-(2-Bromoethyl)-3-phenylurea stems from its distinct bifunctional nature. The molecule is partitioned into a lipophilic phenyl ring, a polar hydrogen-bond donor/acceptor urea linkage, and a highly reactive terminal bromoethyl group [1].
Core Physicochemical Data
To facilitate rational experimental design, the fundamental quantitative properties of the compound are summarized below. The balance between its molecular weight and polar surface area makes it an ideal precursor for cell-permeable probes.
| Property | Value / Description | Mechanistic Implication |
| IUPAC Name | 1-(2-bromoethyl)-3-phenylurea | Defines structural connectivity and nomenclature. |
| CAS Number | 5157-48-2 | Unique identifier for reagent sourcing[2]. |
| Molecular Formula | C9H11BrN2O | Indicates a high degree of unsaturation and halogenation. |
| Molecular Weight | 243.10 g/mol | Low MW allows for downstream elaboration without exceeding Lipinski's limits [1]. |
| SMILES | C1=CC=C(C=C1)NC(=O)NCCBr | Useful for in silico docking and cheminformatics modeling. |
| Reactivity Profile | Electrophilic / H-Bonding | Dual-action capability for target binding and subsequent covalent modification. |
Mechanistic Causality in Biological Systems
When utilized in chemical biology, the mechanism of action of 1-(2-Bromoethyl)-3-phenylurea is dictated by its structural compartmentalization. The urea moiety acts as a primary recognition element, capable of forming bidentate hydrogen bonds with protein backbones or side chains (e.g., kinase hinge regions). Once localized, the terminal bromoethyl group—a classic alkylating agent—undergoes nucleophilic substitution ( SN2 ) by proximate nucleophiles such as cysteine thiols or lysine primary amines, resulting in irreversible covalent target modification [1].
Fig 1. Structural reactivity logic dictating target binding and covalent alkylation.
Self-Validating Synthetic Workflows
Synthesizing 1-(2-Bromoethyl)-3-phenylurea requires careful control of reaction conditions to prevent premature degradation or unintended intramolecular cyclization. The most robust method involves the direct addition of phenyl isocyanate to 2-bromoethylamine [1].
As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal validation mechanisms. The following workflow incorporates self-validating checkpoints to ensure absolute structural integrity.
Protocol: Isocyanate-Amine Coupling
Causality of Reagent Selection: Tetrahydrofuran (THF) or Acetonitrile (MeCN) are selected as solvents because they are strictly aprotic. Using a protic solvent would result in the rapid hydrolysis of phenyl isocyanate into aniline, generating symmetric 1,3-diphenylurea as an unwanted byproduct.
Step-by-Step Methodology:
-
Preparation of the Amine Free Base (In-Process Control):
-
Action: Suspend 2-bromoethylamine hydrobromide (1.0 eq) in anhydrous THF under an inert nitrogen atmosphere. Add a non-nucleophilic base, such as N,N -diisopropylethylamine (DIPEA, 1.1 eq), dropwise at 0°C.
-
Causality: The hydrobromide salt is unreactive. DIPEA liberates the free amine. A non-nucleophilic base is critical to prevent competitive displacement of the primary bromide.
-
-
Isocyanate Addition:
-
Action: Dissolve phenyl isocyanate (1.0 eq) in anhydrous THF. Add this solution dropwise to the amine mixture over 30 minutes, maintaining the internal temperature strictly below 25°C.
-
Causality: The reaction is highly exothermic. Exceeding 25–50°C risks intramolecular cyclization, where the newly formed urea nitrogen attacks the bromoethyl group to form a 1-phenylimidazolidin-2-one derivative [1].
-
-
Reaction Monitoring (Self-Validation Checkpoint 1):
-
Action: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the highly UV-active phenyl isocyanate spot validates reaction progression.
-
-
Quench and Aqueous Workup:
-
Action: Quench the reaction with cold water. Extract the aqueous layer with ethyl acetate ( 3×20 mL). Wash the combined organic layers with 0.1 M HCl, followed by brine.
-
Causality: The mild acid wash removes any unreacted 2-bromoethylamine and excess DIPEA, ensuring only neutral organic products remain in the organic phase.
-
-
Purification and Isolation:
-
Action: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify via recrystallization from hot ethanol/water or flash column chromatography to achieve >95% purity [1].
-
Orthogonal Validation Protocol
To ensure the protocol is a self-validating system, the isolated product must be subjected to orthogonal analytical techniques.
-
1H NMR (Structural Integrity): Run the sample in DMSO- d6 . Validation: The presence of a triplet at ~3.5 ppm ( CH2−Br ) and a multiplet at ~3.6 ppm ( CH2−N ) confirms the bromoethyl group remains intact and has not cyclized. Two distinct broad singlets for the urea protons confirm the formation of the linkage.
-
LC-MS (Purity & Mass): Run a blank injection prior to the sample to establish a baseline. Validation: A single major peak in the UV chromatogram (254 nm) coupled with an m/z signal of 243.0 / 245.0 (1:1 isotopic ratio indicative of a single bromine atom) confirms the exact mass and >95% purity threshold [1].
Fig 2. Self-validating synthetic workflow for 1-(2-Bromoethyl)-3-phenylurea.
Advanced Applications in Drug Development
The true value of 1-(2-Bromoethyl)-3-phenylurea lies in its role as a versatile building block.
-
Synthesis of Complex Heterocycles: By intentionally driving the intramolecular cyclization (using strong bases and elevated temperatures), researchers can synthesize functionalized imidazolidinones, which are privileged scaffolds in CNS drug discovery.
-
Activity-Based Protein Profiling (ABPP): The compound can be utilized as a foundational electrophilic warhead. By modifying the phenyl ring with an alkyne or azide tag, the resulting molecule can be used in click-chemistry workflows to map the "ligandable" cysteines across a proteome.
Understanding the precise physicochemical boundaries of this molecule—specifically, the thermal lability of the bromoethyl group in the presence of the nucleophilic urea—is what separates standard synthetic execution from expert-level probe design.
References
The Bifunctional Mechanism of 1-(2-Bromoethyl)-3-phenylurea: A Technical Guide to Targeted Covalent Inhibition
Executive Summary
1-(2-Bromoethyl)-3-phenylurea (BEPU, CAS: 5157-48-2) is a highly versatile chemical biology probe that exemplifies the principles of targeted covalent inhibition (TCI). By combining a pharmacologically privileged recognition motif (phenylurea) with a reactive electrophilic warhead (bromoethyl), BEPU serves as a prototype for mapping binding pockets and designing drugs with high target residence times. This whitepaper dissects the molecular mechanics, kinetic properties, and self-validating experimental workflows required to study BEPU in biological systems.
Structural Biology & Pharmacophore Architecture
BEPU’s biological efficacy is rooted in its bifunctional architecture. It operates through a two-phase mechanism: non-covalent molecular recognition followed by proximity-driven covalent modification.
-
The Phenylurea Anchor (Recognition): The urea moiety is a well-documented pharmacophore capable of establishing robust hydrogen bond networks within biological targets. The carbonyl oxygen acts as a potent hydrogen-bond acceptor (often interacting with Tyrosine residues), while the dual NH groups serve as hydrogen-bond donors (frequently targeting Aspartate or Glutamate carboxylates)[1]. The phenyl ring provides lipophilic anchoring, stabilizing the molecule within hydrophobic pockets of target proteins.
-
The Bromoethyl Warhead (Alkylation): The 2-bromoethyl group acts as an electrophilic trap. While inherently reactive, its true biological utility is unlocked only when the phenylurea anchor positions it in close proximity to a nucleophilic amino acid side chain (e.g., the thiolate of Cysteine or the unprotonated amine of Lysine)[2].
Mechanism of Action: Proximity-Driven Alkylation
The mechanism of BEPU is fundamentally different from non-specific alkylating agents. It follows a classical two-step kinetic model:
-
Reversible Binding ( Ki ): BEPU first binds non-covalently to the biological target. This step is governed by the thermodynamic affinity of the phenylurea group.
-
Covalent Bond Formation ( kinact ): Once bound, the high local concentration of the electrophilic bromoethyl group near a target nucleophile drives an SN2 (bimolecular nucleophilic substitution) reaction. The nucleophile attacks the electrophilic carbon, displacing the bromide ion ( Br− ) and forming an irreversible covalent adduct.
Fig 1: Two-step targeted covalent inhibition mechanism of 1-(2-Bromoethyl)-3-phenylurea.
Quantitative Kinetics: Warhead Selection
The choice of bromine as the leaving group in BEPU is a deliberate kinetic optimization. As shown in Table 1, the bromoethyl warhead provides an optimal balance between aqueous stability (preventing premature hydrolysis) and electrophilic reactivity (ensuring efficient target alkylation upon binding).
Table 1: Comparative Kinetics of Haloethylurea Warheads
| Warhead | Leaving Group | Relative Reactivity ( kalk ) | Aqueous Half-Life (pH 7.4) | Mechanistic Utility |
| Fluoroethyl | F− | < 0.01 | > 30 days | Unreactive; used as negative control |
| Chloroethyl | Cl− | 1.0 (Reference) | ~48 hours | Slow alkylation; high target residence time required |
| Bromoethyl | Br− | ~50 - 100 | ~4 - 6 hours | Optimal balance of reactivity and stability |
| Iodoethyl | I− | > 500 | < 30 minutes | Highly reactive; prone to off-target toxicity |
(Note: Data represents generalized kinetic profiles for haloalkane electrophiles in physiological buffers).
Experimental Workflows: Self-Validating Protocols
To rigorously validate that BEPU acts via a targeted mechanism rather than non-specific toxicity, researchers must employ self-validating experimental designs. The following LC-MS/MS protocol utilizes a competition assay to prove mechanistic causality.
Fig 2: LC-MS/MS workflow for validating site-specific covalent alkylation by BEPU.
Step-by-Step Methodology: Competitive LC-MS/MS Alkylation Assay
-
Step 1: Target Incubation & pH Control
-
Action: Incubate the purified target protein (10 µM) with BEPU (50 µM) in HEPES buffer at pH 7.4 for 2 hours at 37°C.
-
Causality: Physiological pH (7.4) is strictly maintained to ensure that target Cysteine residues exist partially in their highly nucleophilic thiolate form ( S− ), which is thermodynamically required for the SN2 attack on the bromoethyl group.
-
-
Step 2: The Self-Validating Competition Control
-
Action: In a parallel control cohort, pre-incubate the protein with a 10-fold molar excess of 1-ethyl-3-phenylurea (a non-alkylating analog) for 30 minutes before adding BEPU.
-
Causality: The non-alkylating analog saturates the target's hydrogen-bonding pockets. If subsequent BEPU addition fails to produce covalent adducts, it definitively proves that non-covalent urea recognition is a strict prerequisite for alkylation (the proximity effect). This self-validating step rules out random, non-specific collisions.
-
-
Step 3: Proteolytic Cleavage
-
Action: Denature the protein with 8M urea, reduce/alkylate disulfide bonds (using DTT and iodoacetamide), and digest with Trypsin overnight at 37°C.
-
Causality: Trypsin specifically cleaves at the C-terminus of Lysine and Arginine. Generating these standardized peptide fragments allows the mass spectrometer to sequence the protein and isolate the exact functional domain modified by BEPU.
-
-
Step 4: LC-MS/MS Data Acquisition & Adduct Identification
-
Action: Analyze the peptides using high-resolution mass spectrometry. Search the data for a mass shift of +163.09 Da on Cysteine, Lysine, or Histidine residues.
-
Causality: The +163.09 Da shift corresponds to the exact mass of the BEPU molecule minus the bromide leaving group and the displaced proton ( C9H11N2O ). Pinpointing this exact mass shift on a specific residue confirms the spatial orientation of the binding pocket relative to the nucleophile.
-
Conclusion
1-(2-Bromoethyl)-3-phenylurea represents a sophisticated class of chemical biology tools. By leveraging the strong hydrogen-bonding capabilities of the phenylurea scaffold alongside the finely tuned electrophilicity of the bromoethyl group, BEPU enables researchers to map binding pockets, design targeted covalent inhibitors, and selectively modulate biological pathways with high precision.
References
- BenchChem. "1-(2-Bromoethyl)
- National Institutes of Health (NIH) / PMC.
Sources
potential biological activities of novel phenylurea compounds
Engineering the Phenylurea Scaffold: A Technical Guide to Novel Biological Activities and Mechanistic Workflows
Executive Summary
The phenylurea motif—specifically the unsymmetrical N,N′ -diarylurea framework—has emerged as a privileged pharmacophore in rational drug design. Its distinct structural geometry allows it to act simultaneously as a hydrogen-bond donor and acceptor, embedding seamlessly into the hydrophobic pockets and ATP-binding clefts of diverse target proteins. As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic paradigms of novel phenylurea derivatives, translating structural chemistry into validated biological activities, ranging from multi-kinase inhibition in oncology to the modulation of inflammatory cascades.
Mechanistic Paradigms of Phenylurea Derivatives
Receptor Tyrosine Kinase (RTK) and PI3K/Akt Inhibition
Phenylurea derivatives are foundational to the design of targeted anticancer agents, most notably as multi-kinase inhibitors. Recent structure-activity relationship (SAR) studies have yielded novel unsymmetrical N,N′ -diarylureas that specifically target the PI3K/Akt pathway, a critical driver of non-small-cell lung cancer (NSCLC)[1]. For instance, the derivative CTPPU suppresses Akt and its downstream effectors, including phosphorylated GSK-3β and c-Myc, ultimately inducing G1/S cell cycle arrest[1].
Furthermore, N -phenyl- N′ -[4-(pyrimidin-4-ylamino)phenyl]urea derivatives have been identified as highly selective inhibitors of the class III RTK subfamily, including KIT and PDGFR[2]. In the realm of epidermal growth factor receptor (EGFR) targeting, N -(3-(3-phenylureido)quinoxalin-6-yl) acrylamide derivatives have demonstrated potent inhibition of both wild-type EGFR and the EGFRL858R mutant[3].
Fig 1. Phenylurea-mediated inhibition of the RTK and PI3K/Akt signaling cascades.
Soluble Epoxide Hydrolase (sEH) Inhibition
Beyond oncology, phenylureas are highly potent inhibitors of soluble epoxide hydrolase (sEH)[4]. The sEH enzyme regulates inflammation by converting anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs)[5]. Urea-based inhibitors mimic the transition state for epoxide ring opening. Crystallographic evidence reveals a precise mechanism: the urea carbonyl oxygen accepts hydrogen bonds from two tyrosine residues (Tyr381, Tyr465) in the sEH active site, while the NH groups donate a hydrogen bond to Asp333[5].
Fig 2. Modulation of the arachidonic acid cascade via sEH inhibition by phenylureas.
Reversal of Multidrug Resistance (MDR)
Phenylurea indole derivatives featuring extended π systems have been discovered as potent, competitive inhibitors of the ABCG2 transporter. By stimulating the ATP hydrolysis of ABCG2 without altering its cellular expression or localization, these compounds effectively reverse MDR, increasing the intracellular accumulation of chemotherapeutics like mitoxantrone[6].
Quantitative Biological Activity Data
To facilitate rapid benchmarking, the following table synthesizes the quantitative biological activities of recently developed phenylurea derivatives across various targets.
| Compound / Scaffold | Primary Target | Biological Model | Activity Metric (IC 50 / K i ) | Ref. |
| Compound 7h (Acrylamide-phenylurea) | EGFR wt / EGFR L858R | Isolated Enzyme Assay | IC 50 = 25 nM / 18 nM | [3] |
| CTPPU ( N,N′ -diarylurea) | Akt / PI3K pathway | NSCLC (A549, H460) | Proliferation block at 25 µM | [1] |
| Compound L14e | hTS, BRaf, EGFR | A549 cells | IC 50 = 0.67 µM | [7] |
| Phenylurea Indole (3c, 3f) | ABCG2 Transporter | H460/MX20 cells | Reversal of MDR | [6] |
| CDU (Urea-based sEHI) | Soluble Epoxide Hydrolase | Recombinant murine/human sEH | K i ≈ 7 nM | [5] |
Self-Validating Experimental Protocols
To ensure scientific integrity, experimental workflows must be designed with internal checkpoints. The following protocols explain not just how to execute the procedures, but the causality behind the methodological choices to ensure self-validation.
Protocol A: Synthesis of Unsymmetrical N,N′ -Diarylureas
Causality: Direct handling of volatile isocyanates poses severe toxicity risks. Generating the isocyanate intermediate in situ using triphosgene ensures safety while driving the reaction to completion[8].
-
Isocyanate Generation: Dissolve the primary substituted aniline in dry dichloromethane (DCM) at 0°C. Add triphosgene dropwise.
-
Internal Validation Checkpoint: Stir the mixture at room temperature and monitor via IR spectroscopy. Do not proceed until the amine N-H stretch disappears and the isocyanate -NCO peak appears at ~2250–2275 cm −1 [8]. This self-validates the complete conversion of the precursor.
-
Urea Formation: Dropwise add a solution of the secondary substituted aniline in a dry aprotic solvent (e.g., DMF) to the isocyanate mixture[8].
-
Isolation: Quench, extract, and purify via flash column chromatography. Confirm the final structure via 1 H-NMR and HRMS.
Protocol B: Orthogonally Validated Kinase Inhibition Assay
Causality: A biochemical IC 50 value is meaningless if the compound cannot penetrate the cell membrane or if it acts via off-target toxicity. This protocol pairs an in vitro enzymatic assay with a cellular phenotypic assay to self-validate target engagement.
-
Biochemical Assay: Incubate recombinant kinase (e.g., Akt or EGFR) with varying concentrations of the synthesized phenylurea in a kinase buffer containing ATP and a specific peptide substrate. Quantify phosphorylation using a luminescent ATP-depletion assay to determine the biochemical IC 50 .
-
Cellular Phenotypic Assay: Treat target cancer cells (e.g., A549 NSCLC cells) with the compound at the established IC 50 concentration for 24 hours. Assess cell viability via MTT assay[1].
-
Orthogonal Validation (The Checkpoint): Lyse the treated cells and perform a Western blot probing for downstream effectors (e.g., p-GSK-3 β or c-Myc)[1]. If the downstream proteins are unphosphorylated/degraded at the exact concentration that inhibited the isolated enzyme, you have successfully validated on-target cellular engagement.
Fig 3. Self-validating experimental workflow for phenylurea derivative evaluation.
Conclusion
The phenylurea scaffold remains a cornerstone of modern medicinal chemistry. By leveraging its unique hydrogen-bonding geometry, researchers can rationally design highly selective inhibitors for complex targets like RTKs, sEH, and ABC transporters. Adhering to self-validating experimental workflows ensures that the translation from structural design to biological activity remains robust, reproducible, and mechanistically sound.
References
- Potent urea and carbamate inhibitors of soluble epoxide hydrolases - PMC. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYlJzaILR4xENWO6O9QFnnUcgNsZEEc1Y_aPCahloWEwSCeaz7oKC76z_XRYTnzfA0sTewH_Sivmf86wLzjchxeOwgaPTYk_B_GwJQKs1vwM66hJDxfCwBQVlyyh6DqaWOGEExGIYVFOiA]
- Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGohU47pQ7pqdnAsWXapz0MPcPFRt8p2g6Yr9hKSx-wGKvN5hgjpeytY3HAsf69RkeL5aZe639b1JKYTGiKq6_tOst-r4DnrLwhMWbDxR3fcqe8_JObXEI4X7skbvf6cxmCrxzJClc2MvRvi6k=]
- A Technical Guide to the Discovery of Novel Bioactive Phenylurea Derivatives. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHI8RUSkeuvG_udKYQ-rI4PYXfPSS0z52fwuWbEOoirsMOpYuFga7JO0ms9_L2KYN_DdJrdboVmGt-YGLwh-SMRP2V38SKDNcLWe5ME-3AOC1ZAKQRxOGwhrP4KQu-Z-JdrZFv6T6afPGGx5BrWWXsPox_MJBt5n7ORWoCGxMxzs4dia9h3JaEuxsbZ_Jj5l5VxOZlOVxY6ggREY4FsPHvAybKz9O6RLw2R]
- Discovery of N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido) phenylurea-based thymidylate synthase (TS) inhibitor as a novel multi-effects antitumor drugs with minimal toxicity - PMC. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExPSNu9eAScLsX3mpF-R_WOZYIZp6ykqF8J0JQD31AXcPA2HF7iaNuNc4vhHzFyKlpQKK9aEUXL1VAR45yjeQEgrsAzZPG2LOHIxrzrKKbGkIGbmvGlpvUD8hpyqp3heSlIUmTXj0su3xJaFg=]
- N,Nʹ-Diarylurea Derivatives (CTPPU) Inhibited NSCLC Cell Growth and Induced Cell Cycle Arrest through Akt/GSK-3β/c-Myc Signaling Pathway - PMC. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9Z6jDgJk4DC7C8Y3LPMR1yeAh_M-d_btMxsE-bcvJeALcGN7OsX8uKuQyd73BhxRb9-QyAgjbL8Sf7RgM9nRCV1JAU3ObMh6eA-e-vghI2NnAjCRrmgey1PNNaFwxDL7r6cHDFnTNTmfEV8E=]
- Design, synthesis, and biological evaluation of phenylurea indole derivatives as ABCG2 inhibitors. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH43B8iyrUCFWCv-XFxmVlYkhmyAyYh9QCnIv3uovoVT4X20pD_gXrm0iVPA9HA-uwVZT5VL4hdl91_gi7RImxM4AU9uc9aZyg82QsQY0QsFi2bI3hIq1zoNiBwfGSnRdLEhuixAAHSRKBRXvHeQO-grf82LdQISoSuQ5q3jsSLJFT9Bw75UPgPHXSd2qaHEXtkniEsNzw2cxj0BOaihjXYoybRP_Ecc7wa3tbXDjFoYvR1mbhVLqPdee7XFRP8dvxkYloumYRyWaqhWyOjSA==]
- Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsJvulQGrdG8rO6sWWBYszQDxukTvRd2rc7VxcxU230gXbvAffxeox1EKC_MQqgSdZiihIZ2KTpc1MfzET6coLXPgJwaYeacF4koHAlnQV_qceJ3k4MSN2koXi8FB-QQMJpgj_Kf0WqVO3oqY=]
- A novel scaffold for EGFR inhibition: Introducing N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide derivatives - PMC. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhPOK51fLRRxJ0n3tpzHIuiwTzrVwoXkP3FlrXpCL-GxuU1NECB_-MTZqLCi2V0cyZJQ-43ZBdvvMGY3buFH-WVR4EHk5rVYRbZGy-Sf7basIwzgUNPvlAC-aER6tm7-31SppGyHC2Q9TCWoI=]
Sources
- 1. N,Nʹ-Diarylurea Derivatives (CTPPU) Inhibited NSCLC Cell Growth and Induced Cell Cycle Arrest through Akt/GSK-3β/c-Myc Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel scaffold for EGFR inhibition: Introducing N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent urea and carbamate inhibitors of soluble epoxide hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido) phenylurea-based thymidylate synthase (TS) inhibitor as a novel multi-effects antitumor drugs with minimal toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Exploring the Reactivity of the Bromoethyl Group in Nucleophilic Substitution
Introduction: The Bromoethyl Group as a Strategic Electrophile
In the realm of synthetic organic chemistry and rational drug design, the bromoethyl moiety ( −CH2CH2Br ) serves as a highly versatile electrophilic "warhead." Characterized by a polarized carbon-bromine bond and minimal steric hindrance, this primary alkyl halide is exquisitely primed for nucleophilic substitution[1].
As an application scientist, I frequently leverage the bromoethyl group to engineer specific pharmacokinetic profiles and covalent binding mechanisms. Its utility spans from serving as a simple linker in PEGylation strategies to acting as the critical cytotoxic pharmacophore in alkylating antineoplastic agents. Understanding the precise kinetic behavior and the structural causality behind its reactivity is paramount for designing robust, self-validating synthetic workflows.
Mechanistic Foundations
The Dominance of SN2 Kinetics
Because the bromoethyl group is a primary alkyl halide, it lacks the electron-donating alkyl substituents required to stabilize a carbocation intermediate. Consequently, it strongly resists unimolecular (SN1) pathways and predominantly undergoes bimolecular nucleophilic substitution (SN2)[1].
In an SN2 reaction, the incoming nucleophile attacks the electrophilic carbon from a trajectory 180° opposite to the carbon-bromine bond. This concerted mechanism results in the simultaneous formation of the new bond and the cleavage of the C-Br bond, passing through a pentacoordinate transition state. The reaction rate is strictly second-order, heavily dependent on the steric accessibility of the substrate and the polarizability of the nucleophile.
Neighboring Group Participation (Anchimeric Assistance)
The true pharmacological potential of the bromoethyl group is unlocked when it is positioned adjacent to a nucleophilic heteroatom, such as nitrogen or sulfur. This structural motif is the defining characteristic of nitrogen mustards (e.g., mechlorethamine, cyclophosphamide)[2].
Under physiological conditions, the lone pair of electrons on the adjacent nitrogen executes a rapid intramolecular SN2 attack on the bromoethyl carbon. This expels the bromide ion and forms a highly strained, positively charged aziridinium (ethylene iminium) ring[2]. Ab initio molecular dynamics simulations reveal that the activation free energy for this cyclization is approximately 20.4 to 22.5 kcal/mol, a barrier that is readily overcome in aqueous biological environments[3].
Once formed, the aziridinium ion acts as an ultra-reactive electrophile, eagerly reacting with biological nucleophiles—most notably the N7 atom of guanine in DNA—resulting in therapeutic DNA cross-linking[2][4].
Pathway of nitrogen mustard activation via aziridinium ion formation and DNA alkylation.
Quantitative Reactivity Profile
To rationally design synthetic routes, it is critical to benchmark the reactivity of the bromoethyl group against other common alkylating agents. The bromoethyl group offers a "Goldilocks" zone of reactivity: it is stable enough to be formulated and circulated systemically, yet sufficiently reactive to engage its target when triggered by the local microenvironment or intramolecular catalysis[5].
Table 1: Comparative Reactivity of Common Alkylating Agents
| Alkylating Agent | Leaving Group | Relative SN2 Reactivity | Primary Application | Clinical / Synthetic Context |
| Methyl Iodide | Iodide | Very High | Exhaustive methylation | General synthesis; highly toxic |
| Iodoacetamide | Iodide | High | Cysteine alkylation | Proteomics; irreversible covalent binding |
| Bromoethyl Group | Bromide | Moderate | Controlled N/O-alkylation | Nitrogen mustards, prodrugs, fine chemicals[6][7] |
| Chloroethyl Group | Chloride | Low | Slow, sustained alkylation | Nitrosoureas (e.g., Carmustine, Lomustine) |
Applications in Drug Development
The strategic incorporation of the bromoethyl group has solved complex challenges in medicinal chemistry.
-
Abolishing Off-Target Effects: In the development of steroidal 17β-HSD1 inhibitors (used for estrogen-dependent diseases), the parent estrane nucleus often retained unwanted estrogenic activity. By substituting a specific position with a bromoethyl group, researchers completely abolished the estrogenic activity while simultaneously introducing a covalent SN2 binding mechanism to irreversibly inhibit the target enzyme[5].
-
Prodrug Engineering: Novel imidazotetrazine prodrugs have been designed using bromoethyl-like precursors. Upon hydrolysis, these compounds efficiently generate aziridinium ions. This shifts the drug's mechanism of action to N7-guanine modification, successfully bypassing the O6 -methylguanine-DNA methyltransferase (MGMT) resistance pathways that plague traditional therapies like temozolomide[4].
Experimental Methodologies: Self-Validating Protocols
When executing nucleophilic substitutions with bromoethyl substrates (e.g., 2-bromoethyl propanoate or (1-bromoethyl)benzene)[7][8], a rigorously controlled protocol is essential to ensure that SN2 substitution outcompetes E2 elimination.
Protocol 1: Controlled N-Alkylation of Amines
Scientific Rationale: Utilizing a polar aprotic solvent enhances the nucleophilicity of the amine by leaving it unsolvated. A sterically hindered, non-nucleophilic base is used to neutralize the generated HBr without competing for the bromoethyl electrophile[6].
-
Reagent Preparation: Dissolve the target amine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile to achieve a 0.1 M concentration.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA acts as a proton sponge. Its steric bulk prevents it from acting as a competing nucleophile, ensuring the target amine remains the primary reactant.
-
Electrophile Introduction: Dropwise add the bromoethyl substrate (1.1 eq) at 0°C. Causality: Initiating the reaction at low temperatures thermodynamically suppresses the higher-activation-energy E2 elimination pathway and prevents polyalkylation.
-
Reaction Execution: Gradually warm the vessel to room temperature and stir for 4-12 hours under an inert argon atmosphere.
-
Validation & Work-up: Monitor the reaction via LC-MS. The disappearance of the starting amine mass and the emergence of the [M+H]+ peak of the alkylated product validates the progression. Quench with water, extract with ethyl acetate, and purify via flash chromatography.
Self-validating experimental workflow for nucleophilic substitution of bromoethyl compounds.
Protocol 2: Kinetic Profiling of Aziridinium Formation
Scientific Rationale: To harness neighboring group participation, one must quantitatively understand the rate of aziridinium formation versus intermolecular trapping[2].
-
Prepare a 10 mM solution of the bromoethyl nitrogen mustard precursor in a physiological buffer (pH 7.4, 37°C).
-
Introduce a large excess (100 mM) of a surrogate nucleophile, such as 4-(4-nitrobenzyl)pyridine (NBP).
-
Extract aliquots every 10 minutes, quench immediately in cold acetonitrile, and analyze via HPLC.
-
Validation: Plot the natural log ( ln ) of the remaining precursor concentration against time. A linear fit confirms pseudo-first-order kinetics, which is the hallmark of a rate-determining intramolecular cyclization step[2].
References
-
[3] Aziridinium ion ring formation from nitrogen mustards: mechanistic insights from ab initio dynamics - PubMed. nih.gov. 3
-
[6] A Comparative Guide to 2-Bromoethyl Propanoate and Other Alkylating Agents for Researchers - Benchchem. benchchem.com. 6
-
[4] Synthesis and Quantitative Structure–Activity Relationship of Imidazotetrazine Prodrugs... - PMC. nih.gov.4
-
[8] An In-Depth Technical Guide to 2-Bromoethyl Propanoate (CAS: 4823-46-5) - Benchchem. benchchem.com. 8
-
[5] Crucial Role of 3-Bromoethyl in Removing the Estrogenic Activity of 17β-HSD1 Inhibitor... - PMC. nih.gov. 5
-
[1] B. What is Nucleophilic Substitution? - Chemistry LibreTexts. libretexts.org. 1
-
[7] CAS 585-71-7: (1-Bromoethyl)benzene | CymitQuimica. cymitquimica.com. 7
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Nitrogen Mustards, Aliphatic Nitrogen Mustards [ebrary.net]
- 3. Aziridinium ion ring formation from nitrogen mustards: mechanistic insights from ab initio dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Quantitative Structure–Activity Relationship of Imidazotetrazine Prodrugs with Activity Independent of O6-Methylguanine-DNA-methyltransferase, DNA Mismatch Repair and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crucial Role of 3-Bromoethyl in Removing the Estrogenic Activity of 17β-HSD1 Inhibitor 16β-(m-Carbamoylbenzyl)estradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CAS 585-71-7: (1-Bromoethyl)benzene | CymitQuimica [cymitquimica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to Investigating the Anti-Tumor Potential of Phenylurea Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the preliminary investigation of the anti-tumor potential of novel phenylurea derivatives. We will move beyond a simple recitation of protocols to a deeper exploration of the scientific rationale behind each experimental step, ensuring a robust and insightful evaluation of your compounds.
Part 1: The Phenylurea Scaffold - A Privileged Structure in Oncology
The phenylurea moiety is a cornerstone in modern medicinal chemistry, most notably exemplified by the multi-kinase inhibitor Sorafenib.[1][2] This structural motif's success lies in its ability to form key hydrogen bond interactions within the ATP-binding pockets of various protein kinases, leading to their inhibition.[3] Sorafenib, for instance, targets several receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, crucial for tumor angiogenesis, and also inhibits the Raf/MEK/ERK signaling pathway that governs cell proliferation and survival.[4][5]
The versatility of the phenylurea scaffold allows for extensive chemical modification, enabling the synthesis of derivatives with potentially enhanced potency, selectivity, and novel mechanisms of action.[6][7] Our preliminary investigation will therefore focus on a multi-pronged approach to characterize the anti-cancer effects of new phenylurea derivatives, from initial cytotoxicity screening to elucidating their impact on key cellular processes.
Part 2: In Vitro Evaluation Strategy: A Step-by-Step Approach
A logical and sequential in vitro evaluation is paramount to efficiently identify promising lead compounds. The following workflow is designed to provide a comprehensive preliminary assessment of anti-tumor activity.
Caption: A typical workflow for the in vitro evaluation of novel anti-cancer compounds.
Initial Cytotoxicity Screening: The MTT/XTT Assay
The initial step is to assess the general cytotoxicity of the synthesized phenylurea derivatives against a panel of cancer cell lines. Tetrazolium-based assays, such as MTT and XTT, are reliable and high-throughput methods for this purpose.[8][9] These assays measure the metabolic activity of cells, which serves as an indicator of cell viability.[10]
Principle of the Assay: Metabolically active cells possess mitochondrial dehydrogenases that reduce the tetrazolium salt (MTT or XTT) to a colored formazan product.[10] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance.[10]
Why choose XTT over MTT? While both assays are based on the same principle, the formazan product of XTT is water-soluble, whereas the MTT formazan is insoluble and requires an additional solubilization step.[8] This makes the XTT assay a more streamlined and reproducible method, particularly for high-throughput screening.[8]
Experimental Protocol: XTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the phenylurea derivatives for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sorafenib or a standard chemotherapeutic agent).
-
XTT Reagent Addition: Prepare the XTT working solution according to the manufacturer's instructions and add it to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 450-500 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Table 1: Example of IC50 Values for Phenylurea Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 16j | CEM (leukemia) | 0.38 | [6] |
| 16j | MCF-7 (breast cancer) | 2.11 | [6] |
| 16j | DU-145 (prostate cancer) | 4.07 | [6] |
| 7u | A549 (lung cancer) | 2.39 | [11] |
| 7u | HCT-116 (colon cancer) | 3.90 | [11] |
| 16 | Huh-7 (liver cancer) | 5.64 | [12] |
Investigating the Mode of Cell Death: Apoptosis vs. Necrosis
Once cytotoxic compounds are identified, the next critical step is to determine whether they induce programmed cell death (apoptosis) or uncontrolled cell death (necrosis). Flow cytometry is a powerful technique for this purpose, allowing for the rapid analysis of individual cells within a population.[13][14]
Annexin V/Propidium Iodide (PI) Staining: This is a widely used method to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[15][16]
-
Annexin V: In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[13]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid dye that is impermeant to live and early apoptotic cells with intact membranes. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[16]
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cancer cells with the phenylurea derivative at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caption: Workflow for apoptosis detection using Annexin V and Propidium Iodide staining followed by flow cytometry.
Delving into Proliferative Effects: Cell Cycle Analysis
Phenylurea derivatives can also exert their anti-tumor effects by arresting the cell cycle at specific phases, thereby preventing cell division.[17] Flow cytometry with propidium iodide (PI) staining is the standard method for analyzing cell cycle distribution.[18][19]
Principle of the Assay: PI is a fluorescent dye that intercalates into the DNA of permeabilized cells.[20] The amount of PI fluorescence is directly proportional to the DNA content.[20] This allows for the differentiation of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.[18]
Experimental Protocol: Cell Cycle Analysis with Propidium Iodide
-
Cell Treatment: Treat cancer cells with the phenylurea derivative at its IC50 concentration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.[20][21]
-
RNase Treatment: Treat the cells with RNase to eliminate RNA, as PI can also bind to it.[21]
-
PI Staining: Stain the cells with a solution containing propidium iodide.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Data Analysis: The resulting DNA histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase compared to the control indicates cell cycle arrest at that checkpoint.
Unraveling the Molecular Mechanism: Western Blotting
To gain deeper insights into the mechanism of action, Western blotting can be employed to investigate the effect of the phenylurea derivatives on key signaling proteins involved in proliferation, survival, and apoptosis.[22][23]
Key Signaling Pathways to Investigate:
-
Raf/MEK/ERK Pathway: Given that Sorafenib is a known Raf inhibitor, it is crucial to assess the phosphorylation status of key proteins in this pathway, such as Raf, MEK, and ERK.[4] A decrease in the phosphorylated forms of these proteins would suggest inhibition of this pathway.
-
PI3K/Akt Pathway: This is another critical survival pathway in many cancers. Analyzing the phosphorylation of Akt can provide insights into the compound's effect on this pathway.
-
Apoptosis Markers: To confirm the induction of apoptosis observed in the flow cytometry experiments, the expression levels of key apoptotic proteins can be examined. This includes looking for the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.
Experimental Protocol: Western Blotting
-
Protein Extraction: Lyse the treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the protein bands using a chemiluminescent substrate.
Caption: Simplified representation of the Raf/MEK/ERK and PI3K/Akt signaling pathways, common targets for anti-cancer therapies.
Part 3: Preliminary In Vivo Evaluation: Xenograft Models
Promising compounds identified through in vitro testing should be further evaluated in in vivo models to assess their efficacy in a more complex biological system.[24] Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical tool for this purpose.[24][25]
Types of Xenograft Models:
-
Cell Line-Derived Xenografts (CDX): These models involve the subcutaneous implantation of established human cancer cell lines.[25] They are reproducible and cost-effective for initial efficacy studies.[24]
-
Patient-Derived Xenografts (PDX): These models are established by implanting tumor fragments directly from a patient into mice.[26][27] PDX models are considered more clinically relevant as they better retain the heterogeneity and genetic characteristics of the original tumor.[26]
Experimental Design:
-
Model Selection: Choose an appropriate cancer cell line or PDX model that is relevant to the intended therapeutic application.
-
Tumor Implantation: Implant the tumor cells or fragments into immunodeficient mice.
-
Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the phenylurea derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Growth Monitoring: Measure the tumor volume regularly throughout the study.
-
Toxicity Assessment: Monitor the body weight and general health of the mice to assess the toxicity of the compound.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Conclusion
This in-depth technical guide provides a robust framework for the preliminary investigation of the anti-tumor potential of novel phenylurea derivatives. By systematically evaluating their cytotoxicity, impact on apoptosis and the cell cycle, and their effects on key signaling pathways, researchers can effectively identify promising lead compounds for further preclinical and clinical development. The integration of in vivo studies will then be crucial to validate the therapeutic potential of these compounds in a more physiologically relevant setting.
References
-
Propidium iodide staining of cells for cell cycle analysis protocol - Bio-Rad Antibodies. (n.d.). Retrieved from [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining - UCL. (n.d.). Retrieved from [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). Retrieved from [Link]
-
Sorafenib - Wikipedia. (n.d.). Retrieved from [Link]
-
Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. (2009). PubMed. Retrieved from [Link]
-
Apoptosis Assays by Flow Cytometry - Agilent. (n.d.). Retrieved from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). PMC. Retrieved from [Link]
-
What is the mechanism of Sorafenib Tosylate? - Patsnap Synapse. (2024). Retrieved from [Link]
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (2015). PMC. Retrieved from [Link]
-
Sorafenib mechanism of action: tumor proliferation and angiogenesis. Adapted from Mol Cancer Ther. 2008. (2015). ResearchGate. Retrieved from [Link]
-
Flow Cytometric Apoptosis Assays for Cell Death. (2024). Bitesize Bio. Retrieved from [Link]
-
DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. (n.d.). University of Virginia School of Medicine. Retrieved from [Link]
-
Apoptosis and Necrosis Assay (Flow Cytometry). (n.d.). Evotec. Retrieved from [Link]
-
Apoptosis Analysis by Flow Cytometry. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]
-
Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. (2008). PMC. Retrieved from [Link]
-
Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. (2009). PubMed. Retrieved from [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]
-
Synthesis and Studies of Anticancer and Antimicrobial Activity of New Phenylurenyl Chalcone Derivatives. (2021). ResearchGate. Retrieved from [Link]
-
Patient-Derived Xenograft Models: An Emerging Platform for Translational Cancer Research. (2014). Clinical Cancer Research. Retrieved from [Link]
-
Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. (2020). PMC. Retrieved from [Link]
-
Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023). Medium. Retrieved from [Link]
-
CDX Model Studies in Mice. (n.d.). Charles River Laboratories. Retrieved from [Link]
-
Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (2025). XenoSTART. Retrieved from [Link]
-
Patient-derived Xenografts - A Critical Tool for Oncology Research. (2016). Taconic Biosciences. Retrieved from [Link]
-
Basic protocol to assess preclinical anticancer activity. It can be.... (2015). ResearchGate. Retrieved from [Link]
-
Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (2020). Molecules. Retrieved from [Link]
-
Synthesis and Studies of Anticancer and Antimicrobial Activity of New Phenylurenyl Chalcone Derivatives. (2022). Bentham Science Publishers. Retrieved from [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2011). PMC. Retrieved from [Link]
-
Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2015). PMC. Retrieved from [Link]
-
Western Blot Protocol: Complete Step-by-Step Guide. (n.d.). Boster Bio. Retrieved from [Link]
-
Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review. (2024). Dalton Transactions. Retrieved from [Link]
-
(PDF) EXPERIMENTAL STRATEGY FOR IN VITRO EVALUATION OF CYTOTOXIC / ANTITUMOR PROPERTIES OF NEW METAL COMPLEXES WITH DIFFERENT LIGANDS. (2026). ResearchGate. Retrieved from [Link]
-
Synthesis, in silico and investigation of anti-breast cancer activity of new diphenyl urea derivatives: Experimental and computational study. (2022). DOI. Retrieved from [Link]
-
Synthesis of chloro and bromo substituted 4-(N- nitroso-N-phenylamido)-2, 3-dihydro -1, 4- bezothiazine derivatives. (n.d.). Jetir.Org. Retrieved from [Link]
-
Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'- phenylthiourea against human breast cancer cell line. (2019). ResearchGate. Retrieved from [Link]
-
Unveiling the antitumor potential of novel N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides as dual inhibitors of VEGFR2 kinase and cytochrome P450 for targeted treatment of hepatocellular carcinoma. (2023). Frontiers. Retrieved from [Link]
-
Synthesis and Anti-tumor Activities of Novel Phenyl Substituted Suberoylanilide Hydroxamic Acid Derivatives Against Human Cancer Cells. (2016). PubMed. Retrieved from [Link]
-
Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. (2013). PubMed. Retrieved from [Link]
Sources
- 1. Sorafenib - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. What is the mechanism of Sorafenib Tosylate? [synapse.patsnap.com]
- 5. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biotech-spain.com [biotech-spain.com]
- 9. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. agilent.com [agilent.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 17. researchgate.net [researchgate.net]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 21. ucl.ac.uk [ucl.ac.uk]
- 22. medium.com [medium.com]
- 23. Western blot protocol | Abcam [abcam.com]
- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 25. criver.com [criver.com]
- 26. aacrjournals.org [aacrjournals.org]
- 27. Patient-derived Xenografts - A Critical Tool for Oncology Research | Taconic Biosciences [taconic.com]
Synthesis of 1-(2-Bromoethyl)-3-phenylurea Derivatives: An Application and Protocol Guide
Abstract
This document provides a comprehensive guide for the synthesis of 1-(2-Bromoethyl)-3-phenylurea and its derivatives, compounds of significant interest in medicinal chemistry and drug development. The core of this protocol is the facile and efficient reaction between an appropriate amine and an isocyanate. We present a detailed, step-by-step methodology, an in-depth discussion of the underlying reaction mechanism, and strategies for the synthesis of a diverse library of derivatives. This guide is intended for researchers and scientists in organic synthesis and drug discovery, offering field-proven insights to ensure reproducible and high-yield preparations.
Introduction
Urea derivatives are a cornerstone in pharmaceutical sciences, found in a wide array of therapeutic agents. The unsymmetrical urea functional group is a key pharmacophore in potent inhibitors of various enzymes, including HIV-1 protease and p38 kinase. Specifically, the 1-(2-bromoethyl)-3-arylurea scaffold serves as a valuable intermediate, incorporating a reactive bromoethyl group that can be used for further functionalization or as a covalent warhead in targeted therapies.
The most direct and common method for synthesizing these unsymmetrical ureas is the reaction of an amine with an isocyanate.[1][2] This reaction is typically high-yielding and proceeds under mild conditions, making it an attractive choice for both small-scale and large-scale synthesis. This application note will detail a robust protocol for this transformation, discuss the synthesis of derivatives, and provide the necessary technical insights for successful execution.
Reaction Scheme and Mechanism
The fundamental reaction involves the nucleophilic addition of the primary amine of 2-bromoethylamine to the electrophilic carbonyl carbon of phenyl isocyanate.
Overall Reaction:
The mechanism is a straightforward nucleophilic addition. The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient carbonyl carbon of the isocyanate. This is followed by a proton transfer to the nitrogen of the former isocyanate group to yield the final urea product. The reaction is generally exothermic and proceeds readily without the need for a catalyst, although base catalysis can be employed.[3]
Reaction Mechanism Diagram
The following diagram illustrates the nucleophilic attack of the amine on the isocyanate, followed by proton transfer.
Caption: Reaction mechanism for urea formation.
Experimental Protocol
This protocol describes the synthesis of the parent compound, 1-(2-Bromoethyl)-3-phenylurea. The procedure can be adapted for derivatives by substituting phenyl isocyanate with a corresponding substituted phenyl isocyanate.
Materials and Reagents
-
2-Bromoethylamine hydrobromide (HBr salt)
-
Phenyl isocyanate
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)
Safety Precautions
-
Isocyanates: Phenyl isocyanate and its derivatives are toxic, lachrymatory, and potent respiratory sensitizers.[4][5][6] All manipulations must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7]
-
2-Bromoethylamine: This reagent is corrosive and toxic. Avoid skin and eye contact.
-
Dichloromethane: DCM is a volatile and suspected carcinogen. Handle with care in a fume hood.
Step-by-Step Synthesis Procedure
The following workflow diagram provides a high-level overview of the synthetic process.
Caption: General experimental workflow for synthesis.
-
Preparation of the Free Amine: In a 250 mL Erlenmeyer flask, dissolve 2-bromoethylamine hydrobromide (1.0 eq) in a biphasic mixture of dichloromethane (DCM, ~0.2 M) and water (~0.2 M).
-
Neutralization: Cool the mixture in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (or triethylamine, 1.1 eq) with vigorous stirring until the effervescence ceases. This step neutralizes the hydrobromide salt to generate the free 2-bromoethylamine base.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Wash the aqueous layer with a small portion of DCM. Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Reaction Setup: Filter the dried DCM solution into a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Cool the flask to 0 °C in an ice bath.
-
Addition of Isocyanate: Add phenyl isocyanate (1.0 eq) dissolved in a minimal amount of anhydrous DCM to the dropping funnel. Add the isocyanate solution dropwise to the stirred amine solution over 15-30 minutes. A white precipitate may begin to form during the addition.[2]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Upon completion, wash the reaction mixture with deionized water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a white or off-white solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Characterization (Self-Validation)
To ensure the trustworthiness of the synthesis, the final product should be characterized to confirm its identity and purity.
-
Melting Point: Compare the observed melting point with literature values.
-
Spectroscopy:
-
¹H NMR: Confirm the structure by identifying characteristic peaks for the aromatic protons, the methylene (-CH₂-) groups, and the N-H protons.
-
¹³C NMR: Verify the number and types of carbon atoms.
-
FT-IR: Look for characteristic absorbances, including N-H stretching (~3300 cm⁻¹) and the urea carbonyl (C=O) stretch (~1640 cm⁻¹). The isocyanate peak (~2270 cm⁻¹) should be absent.[8]
-
-
Mass Spectrometry (MS): Confirm the molecular weight of the product.
Synthesis of Derivatives
The protocol described above is highly versatile and can be used to generate a library of derivatives by simply varying the isocyanate starting material. A wide range of substituted phenyl isocyanates are commercially available.[9]
The table below summarizes the synthesis of several derivatives, highlighting the reactant, and expected product.
| Entry | Amine Reactant | Isocyanate Reactant | Product Name |
| 1 | 2-Bromoethylamine | Phenyl isocyanate | 1-(2-Bromoethyl)-3-phenylurea |
| 2 | 2-Bromoethylamine | 4-Chlorophenyl isocyanate | 1-(2-Bromoethyl)-3-(4-chlorophenyl)urea |
| 3 | 2-Bromoethylamine | 4-Methoxyphenyl isocyanate | 1-(2-Bromoethyl)-3-(4-methoxyphenyl)urea |
| 4 | 2-Bromoethylamine | 3-(Trifluoromethyl)phenyl isocyanate | 1-(2-Bromoethyl)-3-(3-(trifluoromethyl)phenyl)urea |
| 5 | 2-Bromoethylamine | 4-Bromophenyl isocyanate | 1-(2-Bromoethyl)-3-(4-bromophenyl)urea |
The reaction conditions generally remain the same, although electron-withdrawing groups on the phenyl isocyanate can increase its reactivity, potentially leading to faster reaction times. Conversely, bulky or electron-donating groups may slow the reaction down.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: Isocyanates react with water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide. This amine can then react with another isocyanate molecule to form a symmetrical urea byproduct.[5] Therefore, it is crucial to use anhydrous solvents and perform the reaction under a dry atmosphere (e.g., nitrogen or argon).
-
Low Yield: If the yield is low, ensure the complete neutralization of the 2-bromoethylamine hydrobromide salt. The free amine is the reactive species. Incomplete neutralization will reduce the amount of nucleophile available for the reaction.
-
Side Products: The formation of symmetrical N,N'-diphenylurea is a common side reaction if water is present. Purification by recrystallization or chromatography is usually sufficient to remove this impurity.
-
Exothermic Reaction: The reaction is exothermic. Adding the isocyanate slowly at 0 °C helps to control the reaction temperature and minimize side reactions.
References
-
Organic Syntheses. (n.d.). Urea derivative synthesis. Retrieved from [Link]
-
Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (n.d.). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Retrieved from [Link]
-
ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine. Retrieved from [Link]
- Desai, P. S., et al. (2011). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry.
-
ResearchGate. (n.d.). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Bromophenyl isocyanate. Retrieved from [Link]
-
New Jersey Department of Health. (2000). HAZARD SUMMARY: PHENYL ISOCYANATE. Retrieved from [Link]
- Wang, C., et al. (2018).
- Google Patents. (n.d.). CN86101095A - The preparation method of substituted phenyl urea.
- Verma, S., Hashim, R., & Krishnarth, N. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences.
-
Supporting Information. (n.d.). Synthesis route of the sulfone warhead 4. Retrieved from [Link]
- Google Patents. (n.d.). CN106008276A - Synthesis method of phenylurea herbicide or deuteration-labeled....
- Roy, R. M., & Ray, J. N. (n.d.). Synthesis of Substituted Ureas and Thio-ureas. Zenodo.
-
Organic Chemistry Portal. (n.d.). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Retrieved from [Link]
- Rejeb, S. B., et al. (1998).
-
PrepChem.com. (n.d.). Preparation of 1-phenylurea. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction scheme for the cyclodimerization of phenyl isocyanate. Retrieved from [Link]
- Asiri, A. M., et al. (2011). 1-(2-Aminoethyl)-3-phenylthiourea. Acta Crystallographica Section E.
-
ResearchGate. (n.d.). 3D structures of the reaction between phenyl isocyanate (PhNCO) and.... Retrieved from [Link]
- Simionescu, R., et al. (2012).
- Hamana, M., & Noda, H. (1974).
- Baker, J. W., Davies, M. M., & Gaunt, J. (1949). The mechanism of the reaction of aryl isocyanates with alcohols and amines. Part IV. Journal of the Chemical Society.
-
ResearchGate. (n.d.). Crystal structure of 1-(2-aminophenyl)-3-phenylurea. Retrieved from [Link]
- Kim, S. H., et al. (2022). Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities. Molecules.
Sources
- 1. researchgate.net [researchgate.net]
- 2. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]
- 3. 5. The mechanism of the reaction of aryl isocyanates with alcohols and amines. Part IV. The evidence of infra-red absorption spectra regarding alcohol–amine association in the base-catalysed reaction of phenyl isocyanate with alcohols - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. fishersci.com [fishersci.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. nj.gov [nj.gov]
- 7. aksci.com [aksci.com]
- 8. asianpubs.org [asianpubs.org]
- 9. CN106008276A - Synthesis method of phenylurea herbicide or deuteration-labeled phenylurea herbicide - Google Patents [patents.google.com]
Application Note & Protocol: High-Sensitivity Quantification of Phenylurea Herbicides in Water Samples
Introduction: The Environmental and Regulatory Context of Phenylurea Herbicides
Phenylurea herbicides are a class of chemical compounds widely used in agriculture for pre- and post-emergent weed control in a variety of crops.[1] Due to their moderate water solubility and persistence, these herbicides can leach from treated soils into ground and surface water, posing a potential risk to aquatic ecosystems and human health.[1] Consequently, regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the European Union have established maximum admissible concentrations (MAC) for these compounds in drinking water, necessitating sensitive and reliable analytical methods for their monitoring.
This application note provides a comprehensive overview and detailed protocols for the quantification of common phenylurea herbicides (e.g., Diuron, Linuron, Monuron) in various water matrices. We will delve into the rationale behind method selection, focusing on the gold-standard techniques of Solid-Phase Extraction (SPE) for sample preconcentration, followed by analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Core Principle: A Two-Stage Approach for Ultra-Trace Analysis
The effective quantification of phenylurea herbicides at environmentally relevant concentrations hinges on a two-pronged strategy:
-
Sample Enrichment: A preconcentration step is crucial to elevate the analyte concentration from the low parts-per-billion (ppb) or parts-per-trillion (ppt) range to a level amenable to instrumental detection. Solid-Phase Extraction (SPE) is the most widely adopted and robust technique for this purpose.[1][2][3]
-
Selective Detection: Highly selective and sensitive analytical instrumentation is required to differentiate the target herbicides from complex sample matrices and to achieve the low detection limits mandated by regulations. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the premier techniques for this application.[2][4][5][6]
Part 1: Sample Preparation - Solid-Phase Extraction (SPE)
SPE is a cornerstone of this analytical workflow, offering a simple yet effective means of isolating and concentrating phenylurea herbicides from large water sample volumes.[1][3] The choice of sorbent material is critical and is dictated by the polarity of the target analytes. For the moderately polar phenylurea herbicides, reversed-phase sorbents like C18 are highly effective.[3][7][8] Polymeric sorbents can also offer excellent retention and recovery.[9]
SPE Workflow Diagram
Caption: Workflow for Solid-Phase Extraction of Phenylurea Herbicides.
Detailed SPE Protocol
This protocol is a generalized procedure based on established methods such as EPA Method 532.[7][8][10]
Materials:
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Reagent Water (HPLC grade)
-
500 mL Glass Sample Bottles (amber, with PTFE-lined caps)[10]
-
Preservatives (e.g., Trizma, Cupric Sulfate)[10]
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Procedure:
-
Sample Collection and Preservation: Collect a 500 mL water sample in a pre-cleaned glass bottle containing preservatives to inhibit microbial degradation.[10] Store samples at or below 6°C until extraction.[10]
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 SPE cartridge.
-
Follow with 5 mL of reagent water, ensuring the sorbent bed does not go dry.
-
-
Sample Loading:
-
Pass the entire 500 mL water sample through the conditioned cartridge at a flow rate of approximately 10-15 mL/min.
-
-
Sorbent Washing:
-
After loading, wash the cartridge with 5 mL of reagent water to remove any co-extracted polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes to remove residual water.
-
-
Elution:
-
Concentration and Reconstitution:
-
Concentrate the eluate to a final volume of approximately 0.5 mL under a gentle stream of nitrogen at 40°C.
-
Reconstitute the extract to a final volume of 1 mL with the initial mobile phase of the LC method or a suitable solvent for GC analysis.
-
Part 2: Analytical Quantification
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred technique for the analysis of phenylurea herbicides due to its high sensitivity, selectivity, and applicability to a wide range of polar and thermally labile compounds without the need for derivatization.[1][4][6] Electrospray ionization (ESI) in positive ion mode is commonly employed for these compounds.[4][6]
Caption: Workflow for LC-MS/MS Analysis of Phenylurea Herbicides.
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Tandem quadrupole mass spectrometer with an ESI source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 3 µm particle size)[6]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start at a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the herbicides.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters: Optimize source temperature, gas flows, and spray voltage for the specific instrument.
-
MRM Transitions: Determine the precursor and product ions for each target analyte by infusing individual standards.
| Herbicide | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Monuron | 200.1 | 72.1 | 46.1 |
| Diuron | 233.0 | 72.1 | 46.1 |
| Linuron | 249.0 | 160.0 | 72.1 |
| Metoxuron | 229.1 | 186.1 | 72.1 |
Table 1: Example MRM Transitions for Phenylurea Herbicides.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
While LC-MS/MS is often preferred, GC-MS can also be a powerful tool for phenylurea herbicide analysis, particularly when dealing with complex matrices. A key consideration for GC-MS is the thermal instability of some phenylurea compounds, which may require a derivatization step to improve their volatility and thermal stability.[1][2] However, modern GC inlets and fast chromatography can sometimes mitigate the need for derivatization.[11]
Instrumentation:
-
Gas chromatograph with a split/splitless inlet
-
Mass spectrometer (single or triple quadrupole)
Derivatization (if required):
-
A common approach involves alkylation to yield more thermostable products.[2]
GC Conditions:
-
Column: A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane phase (e.g., HP-5ms).
-
Inlet: Pulsed splitless injection at a temperature optimized to minimize thermal degradation.
-
Oven Program: A temperature program that provides good chromatographic separation of the target analytes.
-
Carrier Gas: Helium at a constant flow.
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
| Herbicide | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Monuron | 200 | 72 | 46 |
| Diuron | 232 | 72 | 160 |
| Linuron | 248 | 160 | 62 |
Table 2: Example SIM Ions for GC-MS Analysis of Phenylurea Herbicides.
Method Validation and Performance
A robust analytical method requires thorough validation to ensure the reliability of the data. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility).[12][13][14]
| Parameter | Typical LC-MS/MS Performance | Typical GC-MS Performance |
| LOD | 0.1 - 10 ng/L[4][15] | 0.3 - 5.0 ng/L[2][11] |
| LOQ | 0.5 - 30 ng/L | 1.0 - 15 ng/L |
| Linearity (R²) | >0.99[4] | >0.99 |
| Accuracy (Recovery) | 70 - 120%[4][9] | 80 - 110% |
| Precision (RSD) | < 15% | < 15% |
Table 3: Typical Method Performance Characteristics.
Conclusion
The analytical methodologies detailed in this application note provide a robust framework for the sensitive and accurate quantification of phenylurea herbicides in water samples. The combination of Solid-Phase Extraction for sample enrichment and subsequent analysis by LC-MS/MS or GC-MS offers the necessary selectivity and low detection limits to meet and exceed global regulatory requirements. The choice between LC-MS/MS and GC-MS will depend on the specific analytes of interest, available instrumentation, and the complexity of the sample matrix. Proper method validation is paramount to ensure the generation of high-quality, defensible data for environmental monitoring and risk assessment.
References
-
Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. LCGC International. [Link]
-
Determination of phenylurea herbicides in water samples using online sorptive preconcentration and high-performance liquid chromatography with UV or electrospray mass spectrometric detection. PubMed. [Link]
-
High performance liquid chromatography-tandem mass spectrometry method for quantifying phenylurea herbicides and their main metabolites in amended and unamended soils. PubMed. [Link]
-
Liquid chromatography–mass spectrometric analysis of phenylurea herbicides and their degradation products using an atmospheric pressure ionization interface. Analytical Communications (RSC Publishing). [Link]
-
Liquid chromatography–mass spectrometric analysis of phenylurea herbicides and their degradation products using an atmospheric pressure ionization interface. RSC Publishing. [Link]
-
Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry. PubMed. [Link]
-
Determination of Phenylurea Herbicides in Drinking Waters by HPLC and Solid Phase Extraction. Taylor & Francis. [Link]
-
EPA-OGWDW/TSC: 532: Phenylurea Compounds in Water by HPLCUV. NEMI.gov. [Link]
-
Electrospray Liquid Chromatography Quadrupole Ion Trap Mass Spectrometry Determination of Phenyl Urea Herbicides in Water. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]
-
Method Validation for Pesticide Residue Analysis in Water, Food, Soil & Air Using Gas Chromatography. SWA Environmental Consultants & Engineers. [Link]
-
EPA Method 532.0 Determination of Phenylurea Compounds in Drinking Water by Solid Phase Extraction and High Performance Liquid Chromatography with UV Detection. Waters Corporation. [Link]
-
Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection. MDPI. [Link]
-
Method 532. Determination of Phenylurea Compounds in Drinking Water by Solid Phase Extraction and High Performance Liquid Chromatography With UV Detection Revision 1.0. epa nepis. [Link]
-
Analysis of phenylurea herbicides from plants by GC/MS. ResearchGate. [Link]
-
Simultaneous determination of phenyl- and sulfonylurea herbicides in water by solid-phase extraction and liquid chromatography with UV diode array or mass spectrometric detection. ResearchGate. [Link]
-
Development and validation of a method to determine pesticides in river water using QuEChERS combined with UHPLC-MS/MS. SciELO. [Link]
-
Development and validation of analytical method for acidic pesticide residues determination in water using LC-MS/MS: a one year surveillance program for two Egyptian governorates. Taylor & Francis. [Link]
-
Determination of Phenylurea Herbicides in Natural Waters at Concentrations below 1 ng L−1 Using Solid-Phase Extraction, Derivatization, and Solid-Phase Microextraction–Gas Chromatography–Mass Spectrometry. ResearchGate. [Link]
-
Method validation for the analysis of pesticide residue in aqueous environment. PubMed. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. High performance liquid chromatography-tandem mass spectrometry method for quantifying phenylurea herbicides and their main metabolites in amended and unamended soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography–mass spectrometric analysis of phenylurea herbicides and their degradation products using an atmospheric pressure ionization interface - Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selectscience.net [selectscience.net]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. NEMI Method Summary - 532 [nemi.gov]
- 11. researchgate.net [researchgate.net]
- 12. swaenviro.com [swaenviro.com]
- 13. scielo.br [scielo.br]
- 14. Method validation for the analysis of pesticide residue in aqueous environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of phenylurea herbicides in water samples using online sorptive preconcentration and high-performance liquid chromatography with UV or electrospray mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for Phenylurea Analysis
Introduction and Rationale
Phenylurea herbicides (e.g., diuron, linuron, monuron, and fluometuron) are extensively utilized in global agriculture to control broadleaf weeds by inhibiting the photosystem II (PSII) complex. Due to their widespread application and slow environmental degradation, they frequently contaminate surface and ground water, necessitating rigorous environmental monitoring to meet stringent regulatory limits (e.g., the European Commission’s 0.1 µg/L limit for individual pesticides)[1].
The Analytical Challenge: Why HPLC? Unlike many pesticide classes, phenylureas are thermally labile. When subjected to the high temperatures required for Gas Chromatography (GC) vaporization, they rapidly degrade into isocyanates and amines[2]. This thermal degradation results in poor reproducibility and prevents accurate quantification of the parent compounds[3]. Consequently, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) has become the gold standard technique, allowing for separation at ambient or slightly elevated temperatures without structural compromise[2][4].
Fig 1. Rationale for selecting HPLC over GC due to the thermal instability of phenylureas.
Mechanistic Principles & Experimental Design
To achieve ultra-trace sensitivity, the analytical workflow must couple robust sample concentration with high-resolution separation[1].
Sample Preparation: Solid-Phase Extraction (SPE)
Phenylureas are neutral compounds with moderate to high hydrophobicity. A C18 bonded silica or a hydrophilic-lipophilic balanced divinylbenzene polymeric SPE cartridge is typically employed[5].
-
Causality of Sorbent Choice: The hydrophobic phenyl rings of the analytes interact strongly with the C18 alkyl chains or polymer backbone via Van der Waals forces and π−π interactions. Washing the sorbent with water removes polar matrix interferences, while elution with a strong organic solvent (methanol or acetonitrile) disrupts these hydrophobic interactions, recovering the intact herbicides[5].
Chromatographic Separation
-
Stationary Phase: A C18 analytical column (e.g., 150 mm × 4.6 mm, 3.5 µm or 5 µm). The high surface area and dense carbon load provide the necessary theoretical plates to resolve structurally similar phenylureas[4].
-
Mobile Phase: A gradient of Water (buffered) and Acetonitrile.
-
Causality of Buffer Addition: While phenylureas are neutral and their retention is largely unaffected by pH, environmental water samples contain humic acids and other ionizable interferences. Using a low pH buffer (e.g., 25 mM phosphate, pH 2.4) ensures acidic interferences remain protonated and retained, preventing them from co-eluting with early-eluting phenylureas[1].
Detection Modalities
Phenylureas exhibit strong UV absorbance due to the aromatic ring conjugated with the urea moiety. Wavelengths between 210 nm and 245 nm are optimal; 245 nm is preferred for complex matrices as it offers a higher signal-to-noise ratio by avoiding the background absorbance of organic solvents[1][4].
Fig 2. End-to-end workflow for phenylurea analysis using SPE and HPLC.
Standardized Protocol: HPLC-UV Analysis of Phenylureas in Water
This protocol is adapted from the principles of US EPA Method 532, engineered as a self-validating system to ensure data trustworthiness[1][5].
Reagents and Materials
-
Standards: Phenylurea mix (e.g., diuron, linuron, fluometuron, monuron) at 10 µg/mL in methanol.
-
Surrogate Standard: Carbazole (added to all samples prior to extraction to monitor SPE recovery).
-
Solvents: HPLC-grade Acetonitrile, Methanol, and Ultrapure Water (18.2 MΩ·cm).
-
Buffer: 25 mM Potassium dihydrogen phosphate (KH₂PO₄), adjusted to pH 2.4 with phosphoric acid[1].
-
SPE Cartridges: C18, 500 mg / 6 mL.
Step-by-Step Workflow
Step 1: Sample Preparation & Surrogate Spiking
-
Filter 500 mL of the water sample through a 0.45 µm membrane to remove particulates.
-
Spike the sample with 50 µL of the Surrogate Standard (Carbazole) to achieve a final concentration of 5 µg/L.
-
Self-Validation Check: Surrogate recovery must fall between 70–130% in the final data analysis; otherwise, the extraction is deemed invalid due to matrix effects or procedural error[5].
-
Step 2: Solid-Phase Extraction (SPE)
-
Conditioning: Pass 5 mL of Methanol followed by 5 mL of Ultrapure Water through the C18 cartridge at a flow rate of 2 mL/min. Critical: Do not allow the sorbent bed to dry out, as this collapses the alkyl chains and ruins retention.
-
Loading: Pass the 500 mL spiked water sample through the cartridge at a flow rate of 5–10 mL/min.
-
Washing: Wash with 5 mL of Ultrapure Water to remove highly polar interferences. Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the retained phenylureas with 2 × 2.5 mL of Methanol into a collection tube.
-
Concentration: Evaporate the eluate to exactly 1.0 mL under a gentle stream of nitrogen at 40°C[5].
Step 3: HPLC-UV Analysis
-
System Setup:
-
Column: C18, 150 mm × 4.6 mm, 3.5 µm particle size, maintained at 30°C.
-
Injection Volume: 20 µL.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA/UV at 245 nm[1].
-
-
Gradient Program:
-
0.0 - 5.0 min: 70% Buffer (pH 2.4) / 30% Acetonitrile
-
5.0 - 15.0 min: Linear ramp to 50% Acetonitrile
-
15.0 - 20.0 min: Linear ramp to 90% Acetonitrile
-
20.0 - 25.0 min: Hold at 90% Acetonitrile (Column Wash)
-
25.0 - 30.0 min: Return to 30% Acetonitrile (Re-equilibration)
-
Quantitative Data & Method Performance
The following table summarizes typical analytical performance metrics for common phenylureas using the described SPE-HPLC-UV methodology, demonstrating high sensitivity and robust recovery[1][5].
| Analyte | Chemical Formula | Approx. Retention Time (min) | Method Detection Limit (µg/L) | Average SPE Recovery (%) |
| Monuron | C₉H₁₁ClN₂O | 8.5 | 0.05 | 95.2 ± 3.1 |
| Fluometuron | C₁₀H₁₁F₃N₂O | 11.5 | 0.04 | 94.8 ± 4.0 |
| Diuron | C₉H₁₀Cl₂N₂O | 12.1 | 0.03 | 98.1 ± 2.5 |
| Linuron | C₉H₁₀Cl₂N₂O₂ | 15.4 | 0.04 | 96.5 ± 3.8 |
| Carbazole (Surrogate) | C₁₂H₉N | 16.2 | N/A | 97.0 ± 2.2 |
Troubleshooting and System Suitability
To ensure trustworthiness, the analytical system must pass strict suitability criteria before sample analysis:
-
Loss of Resolution (Diuron and Fluometuron): These compounds often elute closely. If chromatographic resolution ( Rs ) drops below 1.5, column degradation or organic modifier mismatch is likely.
-
Solution: Decrease the initial acetonitrile concentration by 2-5% to increase retention and selectivity, or replace the analytical column.
-
-
Low Surrogate Recovery (<70%): Indicates breakthrough during SPE loading or incomplete elution.
-
Solution: Ensure the sample flow rate during SPE loading does not exceed 10 mL/min. Verify that the cartridge was not allowed to dry during the conditioning phase.
-
References
-
LCGC International. Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. URL:[Link]
-
United States Environmental Protection Agency (US EPA). Method 532: Determination of Phenylurea Compounds in Drinking Water by Solid Phase Extraction and High Performance Liquid Chromatography. URL:[Link]
-
Waters Corporation. EPA Method 532.0 Determination of Phenylurea Compounds in Drinking Water by Solid Phase Extraction and High Performance Liquid Chromatography with UV Detection. URL:[Link]
-
Agilent Technologies. Analysis of herbicides using HPLC with low temperature evaporative light scattering detection. URL:[Link]
Sources
Application Note: 1-(2-Bromoethyl)-3-phenylurea as a Bifunctional Scaffold in Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the design of targeted covalent inhibitors (TCIs) and novel chemotypes relies heavily on versatile, bifunctional building blocks. 1-(2-Bromoethyl)-3-phenylurea (CAS: 5157-48-2) represents a highly strategic scaffold, combining the established molecular recognition capabilities of a phenylurea moiety with the electrophilic reactivity of a bromoethyl group[1].
This application note provides an in-depth mechanistic analysis and validated protocols for utilizing 1-(2-Bromoethyl)-3-phenylurea. By leveraging its dual functionality, researchers can rapidly generate diverse chemical libraries via nucleophilic substitution or deploy the compound directly as a warhead for proximity-induced protein alkylation.
Physicochemical Profile & Mechanistic Rationale
Structural Causality in Drug Design
The utility of 1-(2-Bromoethyl)-3-phenylurea is dictated by its two distinct functional domains:
-
The Phenylurea Core (Target Recognition): Urea derivatives are privileged scaffolds in drug discovery due to their ability to act as both hydrogen bond donors and acceptors. The urea NH groups can form bidentate hydrogen bonds with protein backbones (e.g., kinase hinge regions or receptor pockets), a mechanism validated by FDA-approved multikinase inhibitors like Sorafenib[2][3].
-
The Bromoethyl Group (Covalent Warhead / Synthetic Handle): The primary alkyl bromide is a moderate electrophile. Unlike highly reactive iodo- derivatives which may cause off-target toxicity, or chloro- derivatives which are often too stable, the bromoethyl group provides an optimal balance[4]. It undergoes SN2 nucleophilic substitution when exposed to soft nucleophiles (e.g., thiols in cysteine residues, or amines in synthetic derivatization)[4][5].
Physicochemical Properties
| Property | Value | Mechanistic Significance |
| Molecular Formula | C9H11BrN2O | Low molecular weight (243.10 g/mol ) allows for high ligand efficiency when used as a fragment[1]. |
| Molecular Weight | 243.10 g/mol | Leaves ample room for further derivatization without exceeding Lipinski's Rule of 5. |
| H-Bond Donors | 2 | Facilitates strong bidentate interactions with target proteins[2]. |
| H-Bond Acceptors | 1 | Engages in complementary binding networks within active sites. |
| Leaving Group | Bromide ( Br− ) | Excellent balance of stability and reactivity for SN2 displacement[4]. |
Mechanism of Action: Targeted Covalent Inhibition
When deployed as a biological probe or TCI, 1-(2-Bromoethyl)-3-phenylurea operates via a two-step mechanism. First, the phenylurea moiety drives non-covalent affinity, anchoring the molecule in the target's binding pocket. This proximity dramatically increases the local concentration of the bromoethyl warhead near nucleophilic residues (e.g., Cysteine or Lysine), facilitating a rapid, irreversible SN2 alkylation[5].
Caption: Mechanism of targeted covalent inhibition via urea-mediated recognition and bromoethyl alkylation.
Experimental Protocols
The following protocols are designed as self-validating systems. Causality for reagent selection is provided to ensure researchers can troubleshoot and adapt the workflows.
Protocol A: Microwave-Assisted Synthesis of 1-(2-Bromoethyl)-3-phenylurea
Rationale: While conventional room-temperature synthesis in tetrahydrofuran (THF) yields 70-85%, microwave irradiation in acetonitrile (MeCN) overcomes the activation energy barrier more efficiently, reducing reaction time from hours to minutes and pushing yields up to 93%[1]. Aprotic solvents are strictly required to prevent the solvolysis of the isocyanate precursor.
Materials:
-
Phenyl isocyanate (1.0 eq)
-
2-Bromoethylamine hydrobromide (1.1 eq)
-
Triethylamine ( Et3N , 1.2 eq) - Acts as an acid scavenger to liberate the free amine.
-
Anhydrous Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Preparation: In an oven-dried microwave vial equipped with a magnetic stir bar, suspend 2-bromoethylamine hydrobromide (1.1 mmol) in 3 mL of anhydrous MeCN.
-
Neutralization: Add Et3N (1.2 mmol) dropwise at 0°C. Stir for 5 minutes to generate the free 2-bromoethylamine. Caution: Perform in a fume hood; free amines can be volatile and toxic.
-
Addition: Slowly add phenyl isocyanate (1.0 mmol) to the mixture. Seal the vial with a crimp cap.
-
Microwave Irradiation: Heat the reaction mixture in a microwave synthesizer at 80°C for 15 minutes.
-
Workup: Quench the reaction with ice water (10 mL). The product, 1-(2-Bromoethyl)-3-phenylurea, typically precipitates as a white solid.
-
Purification: Filter the precipitate under a vacuum, wash with cold water and hexane, and dry under a high vacuum.
-
Validation: Confirm structure via 1H NMR (look for the characteristic triplet of the CH2−Br protons around 3.5 ppm) and ESI-MS ( [M+H]+ at m/z 243/245, showing the 1:1 isotopic pattern characteristic of bromine)[1].
Protocol B: Library Generation via Nucleophilic Substitution
Rationale: The terminal bromide is an excellent leaving group. By reacting the building block with diverse nucleophiles (amines, thiols, azides), researchers can rapidly expand structure-activity relationship (SAR) libraries[1].
General Procedure for Amine Substitution:
-
Dissolve 1-(2-Bromoethyl)-3-phenylurea (1.0 eq) in anhydrous DMF.
-
Add the desired secondary amine (1.5 eq) and Potassium Carbonate ( K2CO3 , 2.0 eq). Causality: K2CO3 acts as a mild, non-nucleophilic base to neutralize the generated HBr without hydrolyzing the urea core.
-
Stir at 60°C for 4-6 hours. Monitor complete consumption of the starting material via TLC (Ethyl Acetate:Hexane, 1:1).
-
Extract with Ethyl Acetate, wash with brine to remove DMF, dry over Na2SO4 , and concentrate. Purify via flash chromatography.
Caption: Experimental workflow from synthesis to derivatization and biological validation.
Data Presentation: Derivatization Yields
The following table summarizes expected quantitative outcomes when utilizing 1-(2-Bromoethyl)-3-phenylurea as a building block for library generation, based on standard SN2 reactivity principles[1][4].
| Nucleophile | Reagent Used | Product Formed | Expected Yield | Reaction Time (60°C) |
| Azide | Sodium Azide ( NaN3 ) | 1-(2-Azidoethyl)-3-phenylurea | 85 - 95% | 2 - 3 hours |
| Primary Amine | Ammonia ( NH3 ) | 1-(2-Aminoethyl)-3-phenylurea | 60 - 75% | 6 - 8 hours |
| Thiol (Soft) | Potassium Thiocyanate | 1-(2-Thiocyanatoethyl)-3-phenylurea | 80 - 90% | 3 - 4 hours |
| Alkoxide (Hard) | Sodium Methoxide | 1-(2-Methoxyethyl)-3-phenylurea | 50 - 65%* | 8 - 12 hours |
*Note: Hard nucleophiles like methoxide can promote competing E2 elimination pathways, slightly reducing the substitution yield compared to softer nucleophiles like azides or thiols.
References
- Benchchem.1-(2-Bromoethyl)-3-phenylurea | 5157-48-2 - Benchchem: Research Applications.
- National Institutes of Health (NIH) / PMC.Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
- Frontiers in Chemistry.Urea-based anticancer agents. Exploring 100-years of research with an eye to the future.
- Benchchem.A Comparative Guide to 2-Bromoethyl Propanoate and Other Alkylating Agents for Researchers.
- National Institutes of Health (NIH) / PMC.Multifaceted Roles of Alkyltransferase and Related Proteins In DNA Repair, DNA Damage, Resistance to Chemotherapy and Research Tools.
Sources
- 1. 1-(2-Bromoethyl)-3-phenylurea | 5157-48-2 | Benchchem [benchchem.com]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Multifaceted Roles of Alkyltransferase and Related Proteins In DNA Repair, DNA Damage, Resistance to Chemotherapy and Research Tools - PMC [pmc.ncbi.nlm.nih.gov]
experimental setup for studying the kinetics of reactions involving 1-(2-Bromoethyl)-3-phenylurea
Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Application Guide
Introduction & Mechanistic Rationale
Haloalkylureas represent a critical class of pharmacophores in medicinal chemistry, historically recognized for their role in DNA-alkylating antineoplastic agents (e.g., nitrosoureas like carmustine). However, specific non-nitroso derivatives, such as N-phenyl-N'-(haloethyl)ureas, exhibit a distinct and highly targeted mechanism of action. Rather than directly alkylating DNA, these molecules undergo a spontaneous intramolecular cyclization to form reactive N-phenyl-4,5-dihydrooxazol-2-amines (oxazolines). These cyclic intermediates are the true active species responsible for the covalent alkylation of cellular proteins such as β -tubulin and prohibitin [1].
1-(2-Bromoethyl)-3-phenylurea serves as an ideal model compound for studying these reaction kinetics.
-
The Causality of Halogen Selection: While the chloro-analog (1-(2-chloroethyl)-3-phenylurea) is often used in biological assays, the bromo-derivative is preferred for in vitro kinetic modeling. The carbon-bromine (C–Br) bond is weaker and more polarizable than the C–Cl bond, making bromide a superior leaving group. This accelerates the rate-determining cyclization step, allowing researchers to capture complete kinetic decay curves within a standard laboratory timeframe without applying extreme thermal stress that could trigger secondary degradation pathways.
Caption: Mechanistic pathway of 1-(2-Bromoethyl)-3-phenylurea cyclization and subsequent reactions.
Experimental Design: Building a Self-Validating System
To establish a trustworthy kinetic profile, the experimental setup must be self-validating. We utilize Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) .
Why RP-HPLC-UV? The parent urea, the oxazoline intermediate, and the terminal hydrolysis products are structurally similar but possess distinct polarities. RP-HPLC provides the high-resolution separation required to independently track the disappearance of the reactant and the transient appearance of the intermediate. UV detection (at λ=254 nm) is highly sensitive due to the conserved phenyl chromophore across all species.
Ensuring System Trustworthiness:
-
Internal Standardization: 1,3-Diphenylurea is spiked into the reaction mixture as an internal standard (IS). This corrects for any volumetric errors during the rapid aliquot sampling and injection phases.
-
Mass Balance Tracking: The analytical method is designed to quantify both the decay of the reactant and the generation of the product. If the molar sum of (Reactant + Intermediate + Hydrolysis Product) deviates from 100% of the starting material, it signals an uncharacterized side-reaction or precipitation, invalidating the specific time-point.
Step-by-Step Kinetic Protocol
Reagents and Equipment
-
Analyte: 1-(2-Bromoethyl)-3-phenylurea (Stock solution: 10 mM in anhydrous Acetonitrile).
-
Internal Standard: 1,3-Diphenylurea (10 mM in Acetonitrile).
-
Buffers: 50 mM Potassium phosphate buffers adjusted to pH 5.0, 7.4, and 9.0.
-
Quenching Solution: 0.1% Trifluoroacetic acid (TFA) in cold Acetonitrile ( 4∘ C).
-
Equipment: Temperature-controlled water bath, RP-HPLC system (e.g., Agilent 1260 Infinity II) with a C18 column (4.6 x 150 mm, 5 µm).
Reaction Execution and Sampling Workflow
Caption: Step-by-step workflow for the kinetic profiling of haloalkylurea cyclization.
Detailed Procedure:
-
Equilibration: Transfer 9.8 mL of the selected buffer (e.g., pH 7.4) into a reaction vial and equilibrate in a water bath at 37∘ C for 15 minutes.
-
Initiation: Inject 100 µL of the 1-(2-Bromoethyl)-3-phenylurea stock and 100 µL of the Internal Standard stock into the buffer. Vortex rapidly for 3 seconds. The final concentration of the reactant is 100 µM. Start the timer ( t=0 ).
-
Sampling: At predefined intervals ( t=5,10,20,30,45,60,90,120 minutes), withdraw a 100 µL aliquot from the reaction vial.
-
The Causality of Quenching: Immediately discharge the 100 µL aliquot into a pre-chilled HPLC vial containing 100 µL of the Quenching Solution (0.1% TFA in cold ACN).
-
Why this works: The cyclization mechanism is base-catalyzed, relying on the nucleophilic attack of the urea nitrogen. By instantly dropping the pH and temperature, the urea nitrogen is protonated, completely arresting the cyclization process and preserving the exact chemical state of the aliquot for accurate HPLC analysis.
-
-
HPLC Analysis: Inject 10 µL of the quenched sample into the HPLC. Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 10% to 90% ACN over 15 minutes at a flow rate of 1.0 mL/min.
Data Presentation & Kinetic Analysis
In an aqueous buffer where water is in vast excess, the cyclization and subsequent hydrolysis follow pseudo-first-order kinetics . The rate constant ( kobs ) is determined by plotting the natural logarithm of the remaining reactant concentration against time:
ln([A]t/[A]0)=−kobst
The half-life ( t1/2 ) of the molecule under specific physiological conditions is calculated as:
t1/2=kobsln(2)
Representative Kinetic Data Summary
The table below summarizes the quantitative kinetic parameters typically observed for haloalkylurea cyclization, demonstrating the profound impact of pH on the reaction rate.
| Buffer pH | Temperature ( ∘ C) | kobs ( min−1 ) | Half-life ( t1/2 , min) | Predominant Pathway |
| 5.0 | 37 | 0.0021 | 330.0 | Highly Stable / Negligible Cyclization |
| 7.4 | 25 | 0.0185 | 37.5 | Moderate Intramolecular Cyclization |
| 7.4 | 37 | 0.0462 | 15.0 | Rapid Intramolecular Cyclization |
| 9.0 | 37 | 0.1980 | 3.5 | Accelerated Base-Catalyzed Cyclization |
Data Interpretation: At physiological pH (7.4) and temperature ( 37∘ C), the molecule exhibits a rapid half-life of ~15 minutes, rapidly converting into the active oxazoline intermediate capable of protein alkylation. At acidic pH, the protonation of the urea nitrogen suppresses the nucleophilic attack, stabilizing the parent compound.
References
-
Title: Intramolecular cyclization of N-phenyl N'(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines alkylating β-tubulin Glu198 and prohibitin Asp40 Source: Biochemical Pharmacology / PubMed (2011) URL: [Link]
Application Note: 1-(2-Bromoethyl)-3-phenylurea as a Covalent Probe and Synthetic Scaffold in Agricultural Herbicide Development
Executive Summary
The development of next-generation agricultural herbicides requires molecular scaffolds that offer both high target affinity and chemical versatility. Phenylurea herbicides (e.g., diuron, linuron) are classical Photosystem II (PSII) inhibitors that block electron transfer by competitively binding to the plastoquinone (Q_B) niche on the D1 protein[1]. However, rising weed resistance and environmental persistence necessitate the design of novel derivatives[2].
1-(2-Bromoethyl)-3-phenylurea (CAS 5157-48-2) serves as a powerful bifunctional tool in this domain. The phenylurea moiety provides established target-site recognition, while the electrophilic 2-bromoethyl group acts as a reactive handle[3]. This application note details the dual utility of this compound: first, as a synthetic intermediate for generating combinatorial herbicide libraries, and second, as a proximity-directed covalent probe for mapping the PSII active site.
Mechanistic Rationale & Chemical Profiling
The utility of 1-(2-Bromoethyl)-3-phenylurea stems from the precise causality of its structural components. The urea linkage is capable of forming critical hydrogen bonds with the D1 protein backbone, anchoring the molecule within the binding pocket[3]. Simultaneously, the primary alkyl bromide is an excellent substrate for bimolecular nucleophilic substitution (S_N2).
In a synthetic context, this allows researchers to rapidly displace the bromide with various nucleophiles (amines, thiols, alkoxides) to tune the lipophilicity (LogP) and soil half-life of the herbicide. In a chemical biology context, if the intact bromoethyl compound is introduced to the isolated PSII complex, the local concentration of the electrophile spikes within the Q_B pocket, driving an S_N2 reaction with nearby nucleophilic amino acid residues (e.g., histidine or cysteine), resulting in irreversible inhibition.
Table 1: Physicochemical Properties and Reactivity Profile
| Parameter | Specification / Characteristic | Causality in Experimental Design |
| Molecular Weight | 243.10 g/mol | Small enough to allow further functionalization without exceeding Lipinski-like limits for agrochemicals. |
| CAS Number | 5157-48-2 | Verification standard for analytical QC. |
| Target Affinity | PSII D1 Protein (Q_B site) | Directs the molecule to the primary site of action for classical herbicides. |
| Reactive Moiety | Primary Alkyl Bromide | Balances reactivity and stability; less volatile than chlorides, less prone to rapid hydrolysis than iodides. |
| Primary Mechanism | S_N2 Alkylation | Requires aprotic polar solvents (e.g., MeCN) in synthesis to prevent solvolysis. |
Application Workflow 1: Combinatorial Synthesis of Novel Herbicides
To overcome weed resistance, researchers synthesize libraries of modified phenylureas. The protocol below utilizes 1-(2-Bromoethyl)-3-phenylurea as a core scaffold to generate novel thioether-linked herbicide candidates.
Fig 1: Workflow for synthesizing novel phenylurea herbicides via SN2 nucleophilic substitution.
Protocol A: S_N2 Functionalization with Thiol Nucleophiles
Self-Validating Design: This protocol incorporates in-process TLC monitoring and post-reaction LC-MS to ensure the S_N2 displacement is complete and free of hydrolysis byproducts.
-
Reagent Preparation: Dissolve 1.0 eq of 1-(2-Bromoethyl)-3-phenylurea (approx. 243 mg, 1.0 mmol) in 5.0 mL of anhydrous Acetonitrile (MeCN). Causality: Anhydrous MeCN is chosen as an aprotic polar solvent to accelerate the S_N2 transition state while strictly preventing the aqueous hydrolysis of the bromoethyl group[3].
-
Base Activation: Add 1.5 eq of anhydrous Potassium Carbonate (K_2CO_3). Stir for 10 minutes at room temperature. Causality: K_2CO_3 is a mild, non-nucleophilic base that deprotonates the incoming thiol without degrading the sensitive urea linkage.
-
Nucleophile Addition: Dropwise, add 1.2 eq of the target nucleophile (e.g., an alkyl thiol).
-
Reaction Execution: Heat the mixture to 60°C under a nitrogen atmosphere for 4-6 hours.
-
In-Process Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the starting material spot confirms the consumption of the bromide.
-
Quenching & Extraction: Cool to room temperature, filter out the inorganic salts, and concentrate the filtrate under reduced pressure. Redissolve in Dichloromethane (DCM) and wash with brine to remove residual polar impurities.
-
Validation (Critical Step): Analyze the purified product via ^1H-NMR and LC-MS. Validation metric: The disappearance of the characteristic triplet signal of the -CH_2-Br protons (~3.5 ppm) and the emergence of the molecular ion peak [M+H]^+ corresponding to the new thioether confirms successful synthesis.
Application Workflow 2: Covalent Mapping of the PSII D1 Protein
Beyond synthesis, the intact bromoethyl compound is an invaluable chemical biology probe. By acting as an affinity label, it can covalently trap the D1 protein, allowing researchers to map the exact amino acid residues involved in herbicide binding.
Fig 2: Mechanism of irreversible PSII inhibition via covalent alkylation of the D1 protein QB site.
Protocol B: Affinity Labeling and Competition Assay in Thylakoid Membranes
Self-Validating Design: A parallel competition assay using Diuron ensures that the covalent labeling is specific to the Q_B pocket and not the result of random, non-specific alkylation of surface proteins.
-
Membrane Isolation: Isolate thylakoid membranes from Spinacia oleracea (spinach) using standard sucrose gradient centrifugation. Resuspend in assay buffer (pH 7.5) to a final chlorophyll concentration of 1 mg/mL.
-
Competition Control Setup: Divide the membrane suspension into two cohorts.
-
Cohort 1 (Test): Add vehicle (DMSO, <1% final volume).
-
Cohort 2 (Control): Pre-incubate with 100 µM Diuron for 15 minutes. Causality: Diuron will saturate the Q_B binding sites. If 1-(2-Bromoethyl)-3-phenylurea specifically targets this site, Diuron will block its binding, preventing covalent attachment[1].
-
-
Probe Incubation: Add 10 µM of 1-(2-Bromoethyl)-3-phenylurea to both cohorts. Incubate in the dark at 4°C for 2 hours. Causality: Dark incubation prevents the photo-degradation of the herbicide and inhibits background photosynthetic electron transport during labeling.
-
Washing & Solubilization: Centrifuge the membranes at 10,000 x g to pellet. Wash three times with buffer to remove unbound probe. Solubilize the pellet in 1% n-dodecyl-β-D-maltoside (β-DDM).
-
Validation via Proteomics: Resolve the solubilized proteins via SDS-PAGE. Excise the D1 protein band (~32 kDa), perform in-gel trypsin digestion, and analyze via LC-MS/MS. Validation metric: Identification of a mass shift (+163 Da, corresponding to the loss of HBr and addition of the phenylurea remnant) on a specific active-site residue (e.g., a histidine) in Cohort 1, which is absent in Cohort 2.
Quantitative Performance & Troubleshooting
When evaluating the efficacy of these compounds, chlorophyll fluorescence assays (measuring the F_v/F_m ratio) are standard for quantifying PSII inhibition. Table 2 illustrates typical comparative data profiles expected when utilizing this scaffold.
Table 2: Representative IC_50 Data for PSII Inhibition (Chlorophyll Fluorescence)
| Compound / Derivative | IC_50 (µM) | Binding Kinetics | Mechanistic Note |
| Diuron (Standard) | 0.04 | Reversible | High-affinity baseline control[1]. |
| 1-(2-Bromoethyl)-3-phenylurea | 2.10 | Irreversible | Lower initial affinity, but time-dependent S_N2 covalent blockade permanently inactivates the enzyme. |
| Novel Thioether Derivative | 0.15 | Reversible | S_N2 functionalization restores bulk, mimicking the optimal steric fit of classical herbicides. |
Troubleshooting S_N2 Hydrolysis
A common failure point when working with 1-(2-Bromoethyl)-3-phenylurea is the premature hydrolysis of the bromoethyl group into an alcohol (-CH_2-OH), rendering it inactive for S_N2 synthesis or covalent labeling.
-
Indicator: An unexpected [M-Br+OH] mass peak in LC-MS.
-
Resolution: Ensure all solvents (especially MeCN) are strictly anhydrous. In biological assays, minimize the pre-incubation time of the probe in aqueous buffers before adding the thylakoid membranes, as the hydrophobic pocket of the D1 protein will shield the probe from bulk water once bound.
References
-
Liu, J., et al. "Phenylurea Herbicides". ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. "Breaking Down Phenylurea Herbicides: Advanced Electrochemical Approaches for Environmental Degradation and Remediation". Environmental Science: Water Research & Technology. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Breaking down phenylurea herbicides: advanced electrochemical approaches for environmental degradation and remediation - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 3. 1-(2-Bromoethyl)-3-phenylurea | 5157-48-2 | Benchchem [benchchem.com]
Application Note: In Vitro Biological Evaluation of Synthesized Phenylurea Kinase Inhibitors
Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Application Focus: Type II Kinase Inhibition, Cellular Phenotyping, and Mechanistic Validation
Introduction & Rationale
The phenylurea (and specifically diarylurea) pharmacophore is a cornerstone in modern targeted oncology, serving as the central scaffold for numerous FDA-approved kinase inhibitors, including sorafenib and ripretinib[1][2]. Unlike Type I inhibitors that target the active conformation of the kinase domain, phenylurea derivatives typically act as Type II inhibitors . They exploit an adjacent hydrophobic pocket exposed only when the kinase is in its inactive "DFG-out" (Asp-Phe-Gly) conformation[1].
Because Type II inhibitors do not strictly compete with ATP in the active site, their biochemical evaluation requires assay platforms capable of operating at high, physiological ATP concentrations without losing sensitivity[3]. Furthermore, demonstrating biochemical affinity is insufficient; compounds must prove cellular penetrance, phenotypic efficacy (anti-proliferation), and on-target mechanistic engagement.
This protocol outlines a self-validating, three-phase in vitro testing cascade designed specifically for novel phenylurea compounds.
Fig 1: Three-phase in vitro testing cascade for synthesized phenylurea kinase inhibitors.
Phase 1: Cell-Free Biochemical Profiling (Kinase Inhibition)
Causality & Assay Selection
To measure the direct inhibitory potency ( IC50 ) of synthesized phenylureas against recombinant kinases (e.g., VEGFR2, c-Raf), we utilize the ADP-Glo™ Kinase Assay [4]. Traditional assays measure the depletion of ATP, which suffers from high background noise at the elevated ATP concentrations required to accurately assess Type II inhibitors. The ADP-Glo assay solves this by directly quantifying the byproduct (ADP) generated during the kinase reaction[5]. It provides a universal, homogeneous, high-throughput screening method capable of utilizing up to 1mM ATP[4][6].
Fig 2: Biochemical mechanism of the luminescent ADP-Glo kinase assay.
Step-by-Step Protocol (384-Well Format)
Note: The following maintains a 1:1:2 volumetric ratio critical for assay linearity[7].
-
Compound Preparation: Serially dilute the synthesized phenylurea compounds in 100% DMSO. Transfer to the 384-well assay plate to achieve a final DMSO concentration of ≤ 1% (v/v) to prevent solvent-induced kinase denaturation.
-
Kinase Reaction:
-
Add 5 µL of the optimized Kinase/Substrate/ATP working solution (prepared in 1X Kinase Buffer) to the wells[7].
-
Expert Tip: Ensure the final Mg2+ concentration is ≥ 0.5 mM, as it is required for both kinase activity and the downstream luciferase reaction[7].
-
Incubate at room temperature for 60 minutes.
-
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP[6][7]. Incubate at room temperature for 40 minutes[6].
-
ADP Detection: Add 10 µL of Kinase Detection Reagent. This reagent simultaneously converts the generated ADP back into ATP and introduces the luciferase/luciferin components[6][7].
-
Incubation & Readout: Incubate for 30–60 minutes at room temperature[7]. Measure luminescence using a microplate reader (integration time: 0.25–1 second/well)[7].
Phase 2: Cellular Phenotypic Assay (Anti-Proliferative Activity)
Causality & Assay Selection
While a compound may exhibit low nanomolar affinity in a cell-free system, its efficacy can drop precipitously in vitro due to poor membrane permeability or intracellular efflux[8]. To validate cellular efficacy, we employ the MTT Assay . This colorimetric assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes (primarily mitochondrial succinate dehydrogenase) to reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals[9][10]. Because this reduction only occurs in metabolically active cells, the absorbance signal is directly proportional to the viable cell count[11].
Step-by-Step Protocol (96-Well Format)
-
Cell Seeding: Harvest target cancer cells (e.g., HCT116, HepG2) via trypsinization. Seed 5,000–10,000 cells/well in 100 µL of complete culture medium into a 96-well plate[10][11]. Incubate at 37°C, 5% CO2 for 24 hours to allow adhesion[11].
-
Compound Treatment: Aspirate the medium and replace it with 100 µL of fresh medium containing varying concentrations of the phenylurea compounds (e.g., 0.01 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Sorafenib)[10]. Incubate for 72 hours.
-
MTT Addition:
-
Solubilization: Carefully aspirate the culture medium without disturbing the formazan crystal pellet at the bottom[9][11]. Add 100 µL of MTT solvent (e.g., DMSO or acidified isopropanol) to each well[9][12].
-
Quantification: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization[9]. Measure the optical density (OD) at 570 nm using a spectrophotometer, with a reference wavelength of 630 nm to correct for background noise[9][10].
Phase 3: Mechanistic Validation (Intracellular Signaling)
To prove that the observed cytotoxicity in Phase 2 is a direct result of the kinase inhibition measured in Phase 1 (and not off-target toxicity), researchers must evaluate downstream signaling pathways. For phenylureas targeting the Ras-Raf-MEK-ERK pathway (like Sorafenib analogs), Western blotting for phosphorylated ERK (p-ERK) is the gold standard[1].
Abbreviated Workflow
-
Lysate Preparation: Treat cells with the IC50 and IC90 concentrations of the synthesized compound for 2–6 hours. Lyse cells using cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Separation: Resolve 20–30 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe with primary antibodies against the target kinase (e.g., total c-Raf), its phosphorylated active form, and downstream effectors (e.g., p-MEK, p-ERK). Use GAPDH or β -actin as a loading control.
-
Analysis: A successful targeted phenylurea will show a dose-dependent decrease in p-ERK levels without altering total ERK expression, validating the mechanism of action.
Data Presentation & Interpretation
Quantitative data from Phases 1 and 2 should be modeled using non-linear regression (curve fitting) to determine the half-maximal inhibitory concentrations ( IC50 for biochemical; EC50 or IC50 for cellular).
Table 1: Representative Biological Profiling of Synthesized Phenylurea Derivatives
| Compound ID | VEGFR2 Kinase IC50 (nM) | c-Raf Kinase IC50 (nM) | HepG2 Viability EC50 (µM)** | Selectivity Index (SI) |
| Sorafenib (Control) | 90.0 ± 5.2 | 6.0 ± 1.1 | 4.5 ± 0.3 | - |
| Derivative 1a | 45.3 ± 3.1 | 12.5 ± 2.0 | 2.1 ± 0.1 | High |
| Derivative 1b | >10,000 | >10,000 | 45.8 ± 4.2 | Low |
| Derivative 1c | 12.4 ± 1.5 | 3.2 ± 0.8 | 0.8 ± 0.05 | Very High |
*Determined via ADP-Glo™ Assay (Phase 1). **Determined via MTT Assay at 72h (Phase 2). Interpretation: Derivative 1c demonstrates superior biochemical affinity and cellular translation compared to the clinical standard, warranting advancement to in vivo pharmacokinetic studies.
References
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega.de. Available at:[Link]
-
Scribd. "MTT Assay Protocol for Cell Viability." Scribd.com. Available at:[Link]
-
CLYTE Technologies. "MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation." Clyte.tech. Available at:[Link]
-
BMG LABTECH. "Promega ADP-Glo kinase assay." Bmglabtech.com. Available at:[Link]
-
National Institutes of Health (PMC). "Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy." Nih.gov. Available at:[Link]
-
ChemRxiv. "Discovery of Potent Plasmodium falciparum Protein Kinase 6 (PfPK6) Inhibitors with a Type II Inhibitor Pharmacophore." Chemrxiv.org. Available at:[Link]
-
National Institutes of Health (PMC). "Urea-based anticancer agents. Exploring 100-years of research with an eye to the future." Nih.gov. Available at:[Link]
-
Royal Society of Chemistry. "A rapid and sensitive UPLC-MS/MS method for simultaneous determination of four potential mutagenic impurities at trace levels in ripretinib drug substance." Rsc.org. Available at:[Link]
Sources
- 1. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid and sensitive UPLC-MS/MS method for simultaneous determination of four potential mutagenic impurities at trace levels in ripretinib drug subst ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04505B [pubs.rsc.org]
- 3. ADP-Glo™ Kinase Assay [promega.sg]
- 4. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. MTT Assay | AAT Bioquest [aatbio.com]
- 11. clyte.tech [clyte.tech]
- 12. scribd.com [scribd.com]
Technical Support Center: Troubleshooting & Minimizing 1,3-Diphenylurea (DPU) Byproduct Formation
Overview
In the development of pharmaceutical agents (e.g., Sorafenib, Lenvatinib) and agricultural compounds, the diarylurea motif is a critical pharmacophore. However, the synthesis of unsymmetrical ureas is frequently plagued by the formation of the highly insoluble symmetrical 1,3-diphenylurea (DPU) byproduct[1]. This technical guide provides mechanistic insights, troubleshooting FAQs, and self-validating experimental protocols to help researchers suppress DPU formation and optimize target yields.
Troubleshooting FAQs & Mechanistic Causality
Q1: What is the mechanistic cause of 1,3-diphenylurea (DPU) precipitation during my unsymmetrical urea synthesis?
A: DPU formation is primarily a consequence of isocyanate hydrolysis. When synthesizing unsymmetrical ureas via an isocyanate intermediate (often generated from phosgene, triphosgene, or Curtius rearrangement), trace water acts as a competing nucleophile. Water attacks the phenyl isocyanate to form an unstable carbamic acid, which rapidly decarboxylates into aniline. This newly formed aniline is highly nucleophilic and immediately reacts with another equivalent of unreacted phenyl isocyanate, yielding the highly insoluble symmetrical 1,3-diphenylurea (2)[2].
Mechanism of 1,3-diphenylurea byproduct formation via isocyanate hydrolysis.
Q2: How can I adjust my solvent and base selection to suppress DPU formation?
A: Solvent choice directly dictates the kinetic competition between your target amine and trace water. While rigorous anhydrous conditions seem logical, they can sometimes stall the reaction if alkaline salts (like K₂CO₃ or NaOAc) are used as bases, because these salts require trace moisture for solubility. Surprisingly, certain isocyanate surrogates (like 3-substituted dioxazolones) can be reacted in aqueous media without forming DPU, because the target amine's nucleophilicity outcompetes water under specific kinetic conditions (2)[2],[3].
Table 1: Impact of Solvent Selection on Urea Yield and DPU Formation (Using Dioxazolone Surrogates)
| Solvent System | Additive/Base | Temperature | Target Urea Yield | DPU Byproduct Formation | Mechanistic Rationale |
| Ethyl Acetate (EtOAc) | Sodium Acetate | 60°C | Excellent (>90%) | Minimal | Good solubility of intermediate; low water content prevents hydrolysis. |
| Anhydrous Methanol | Sodium Acetate | 60°C | Low (<30%) | High | Lack of trace water reduces base solubility, stalling the desired pathway. |
| Water (H₂O) | None | Room Temp | Moderate (51%) | Not Detected | Amine nucleophilicity outcompetes water hydrolysis under these specific conditions. |
| DMSO | K₂CO₃ | 60°C | Mixed | High | Promotes rapid isocyanate generation but favors symmetrical urea if the amine is slow. |
Q3: Are there alternative synthetic routes that bypass the isocyanate intermediate entirely to avoid DPU?
A: Yes. Using phosgene substitutes like N,N'-Carbonyldiimidazole (CDI) is a robust strategy. CDI activates the first amine to form a stable acylimidazole intermediate rather than a highly reactive isocyanate. Because the acylimidazole is significantly less susceptible to rapid hydrolysis than an isocyanate, the generation of the aniline byproduct is suppressed, thereby preventing DPU formation (1)[1].
Two-step CDI-mediated synthesis of unsymmetrical ureas bypassing isocyanate.
Experimental Protocols
Protocol 1: Self-Validating Synthesis of Unsymmetrical Ureas using CDI (Phosgene-Free)
This protocol utilizes CDI to sequentially couple two different amines. The self-validating nature of this workflow relies on confirming the complete consumption of the first amine before introducing the second, physically preventing the formation of symmetrical DPU[1].
Step 1: Activation of the Primary Aniline
-
Dissolve the aniline derivative (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Add N,N'-Carbonyldiimidazole (CDI) (1.2 eq) portion-wise at 0°C.
-
Causality Note: Adding CDI at 0°C controls the exothermic activation and prevents thermal degradation of the acylimidazole intermediate.
-
-
Stir the mixture at room temperature for 2 hours.
Step 2: Validation Checkpoint (Critical) 4. Perform TLC or LC-MS analysis.
-
Self-Validation: Do not proceed until the starting aniline is completely consumed. If unreacted aniline remains when the second amine is added, it will act as a competing nucleophile, leading to DPU formation. If aniline persists, add an additional 0.1 eq of CDI.
Step 3: Nucleophilic Substitution 5. Once the acylimidazole intermediate is confirmed, add the second amine (aliphatic or aromatic) (1.5 eq) and a catalytic amount of triethylamine (TEA) if the amine is a hydrochloride salt. 6. Stir at room temperature for 12 hours.
Step 4: Workup and Isolation 7. Quench the reaction with saturated aqueous NH₄Cl. 8. Extract with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The absence of the highly insoluble DPU byproduct allows for straightforward purification via recrystallization or flash chromatography.
Protocol 2: Water-Tolerant Synthesis of Unsymmetrical Ureas via Dioxazolone Surrogates
This protocol leverages 3-substituted dioxazolones as stable isocyanate precursors. It is uniquely self-validating because the byproduct of dioxazolone activation is benign carbon dioxide, and the reaction can be monitored visually[2].
Step 1: Precursor Activation
-
Suspend the 3-substituted dioxazolone (1.0 eq) and the target amine (1.2 eq) in an aqueous solvent system (e.g., EtOAc/H₂O mixture).
-
Add sodium acetate (NaOAc) (0.5 eq) as a mild base.
-
Causality Note: NaOAc is chosen over stronger bases to prevent base-catalyzed side reactions. The trace water ensures the solubility of the alkaline salt, which is necessary to initiate the rearrangement of the dioxazolone.
-
Step 2: Controlled Heating & Validation 3. Heat the mixture to 60°C.
-
Self-Validation: The reaction progress is indicated by the steady evolution of CO₂ gas. Do not stop heating until gas evolution ceases, confirming the complete conversion of the dioxazolone intermediate.
Step 3: Isolation 4. Cool the reaction to room temperature. The unsymmetrical urea typically precipitates directly from the mixture. 5. Filter the precipitate and wash with cold water.
-
Causality Note: Because this method avoids free highly-reactive isocyanates in bulk solution, TLC monitoring confirms the complete absence of DPU or hydrolyzed aniline byproducts.
References
-
Title: Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates Source: Taylor & Francis URL: 2
-
Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: PMC - NIH URL: 1
Sources
Technical Support Center: 1-(2-Bromoethyl)-3-phenylurea Stability & Storage
Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently see researchers lose weeks of experimental data not because of flawed biological hypotheses, but due to the silent degradation of their chemical probes. 1-(2-Bromoethyl)-3-phenylurea[1] is a classic example. The very feature that makes it a potent alkylating agent—the electrophilic bromoethyl group—also acts as its Achilles' heel during storage and handling.
This guide provides the mechanistic causality behind its degradation, actionable troubleshooting workflows, and self-validating protocols to ensure your compound remains intact from the vial to your assay.
Mechanistic Causality: Why Does It Degrade?
To stabilize a molecule, you must first understand how it breaks apart. 1-(2-Bromoethyl)-3-phenylurea consists of a nucleophilic urea core and a highly electrophilic 2-bromoethyl tail.
When exposed to thermal stress, moisture, or basic environments, the molecule undergoes two primary degradation pathways:
-
Intramolecular Cyclization (Primary Pathway): The urea nitrogen (N1 or N3) or the carbonyl oxygen acts as an internal nucleophile, attacking the carbon bearing the bromide. Because bromide is an excellent leaving group, this intramolecular SN2 reaction occurs rapidly, forming either 1-phenylimidazolidin-2-one (N-alkylation) or N-phenyl-4,5-dihydrooxazol-2-amine (O-alkylation)[2][3]. This releases hydrobromic acid (HBr), which autocatalyzes further degradation.
-
Hydrolysis (Secondary Pathway): In the presence of ambient moisture, the bromoethyl group is hydrolyzed to a hydroxyethyl group, rendering the molecule biologically inert.
Fig 1: Primary degradation pathways of 1-(2-Bromoethyl)-3-phenylurea.
Frequently Asked Questions (FAQs)
Q: I dissolved my powder in DMSO and stored it at 4°C. A week later, my cell viability assay showed no activity. What happened? A: DMSO is highly polar and hygroscopic. It solvates the bromide leaving group and enhances the nucleophilicity of the urea, drastically accelerating intramolecular cyclization. Within days (even at 4°C), your active probe converted into inert 1-phenylimidazolidin-2-one. Stock solutions must be aliquoted and flash-frozen at -80°C immediately.
Q: My solid powder has turned slightly yellow and clumped together. Is it still good? A: No. The yellowing and clumping indicate moisture ingress and the subsequent release of HBr gas (which causes localized discoloration and degrades the crystal lattice). You should discard this batch.
Q: Can I use basic buffers (pH 8.0) to help dissolve the compound for my in vitro assays? A: Avoid basic conditions. Deprotonating the urea nitrogen exponentially increases its nucleophilicity, causing instantaneous cyclization. Keep the final assay buffer at physiological pH (7.2–7.4) and minimize the time the compound spends in aqueous media before adding it to your biological system.
Quantitative Stability Data
To guide your experimental planning, refer to the self-validating stability data below. Notice how the half-life plummets once the compound is transferred from a solid state into solution.
| Storage Condition | Matrix | Estimated Half-Life (t½) | Primary Degradation | Recommendation |
| -20°C, Desiccated | Solid Powder | > 24 months | None | Optimal long-term storage. |
| 25°C, Ambient Air | Solid Powder | 3 – 6 months | Hydrolysis | Avoid benchtop storage. |
| -80°C, Anhydrous | 10 mM DMSO Stock | 1 – 2 months | Cyclization | Acceptable for short-term stocks. |
| 25°C, Ambient | 10 mM DMSO Stock | < 24 hours | Cyclization | Never store solutions at RT. |
Troubleshooting Workflow
If you suspect your compound has degraded, follow this diagnostic logic to identify the root cause and implement corrective actions.
Fig 2: Diagnostic workflow for identifying and resolving probe degradation.
Experimental Protocols
Protocol A: Optimal Reconstitution and Aliquoting Strategy
To ensure a self-validating system where your probe remains intact from the vial to the assay, follow this strict handling protocol:
-
Equilibration: Remove the sealed vial of 1-(2-Bromoethyl)-3-phenylurea from the -20°C freezer. Do not open it immediately. Allow it to equilibrate to room temperature in a desiccator for 30 minutes.
-
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, initiating hydrolysis.
-
-
Solvent Preparation: Use only anhydrous, amine-free DMSO (packed under Argon).
-
Reconstitution: Add the required volume of DMSO to achieve your target concentration (e.g., 10 mM). Vortex gently until completely dissolved. Do not sonicate.
-
Causality: Ultrasonic baths generate localized heat micro-pockets that will trigger rapid cyclization.
-
-
Aliquoting: Immediately divide the stock solution into single-use aliquots (e.g., 10 µL per tube) using low-bind microcentrifuge tubes.
-
Flash Freezing: Submerge the tubes in liquid nitrogen for 10 seconds to flash-freeze the solution, then transfer immediately to a -80°C freezer.
Protocol B: LC-MS Validation of Probe Integrity
Before initiating critical or expensive biological assays, validate the integrity of your stock solution.
-
Sample Prep: Dilute 1 µL of your DMSO stock into 999 µL of cold Acetonitrile/Water (50:50) containing 0.1% Formic Acid.
-
Causality: The acidic environment protonates the urea, temporarily halting any further cyclization during the analysis.
-
-
Chromatography: Inject 5 µL onto a C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm). Run a fast gradient (5% to 95% Acetonitrile over 3 minutes) to minimize on-column degradation.
-
Mass Spectrometry Detection:
-
Scan in Positive Ion Mode (ESI+).
-
Intact Probe: Look for the characteristic bromine isotope doublet at m/z 243.0 and 245.0 (1:1 ratio).
-
Cyclized Degradant: Look for a singlet at m/z 163.1 .
-
Hydrolyzed Degradant: Look for a singlet at m/z 181.1 .
-
-
Validation: If the combined area of the degradant peaks exceeds 5% of the intact probe peak, discard the stock.
References
-
Fortin, S., et al. "Antimitotic Antitumor Agents: Synthesis, Structure−Activity Relationships, and Biological Characterization of N-Aryl-N'-(2-chloroethyl)ureas as New Selective Alkylating Agents." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
-
Song, D.-Q., et al. "Synthesis, Biological Evaluation, and Structure–Activity Relationships of Novel Substituted N-Phenyl Ureidobenzenesulfonate Derivatives Blocking Cell Cycle Progression in S-Phase and Inducing DNA Double-Strand Breaks." PMC, National Institutes of Health. Available at:[Link]
Sources
- 1. 1-(2-Bromoethyl)-3-phenylurea | 5157-48-2 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Biological Evaluation, and Structure–Activity Relationships of Novel Substituted N-Phenyl Ureidobenzenesulfonate Derivatives Blocking Cell Cycle Progression in S-Phase and Inducing DNA Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Phenylurea Derivatives: Pharmacological Versatility and Structure-Activity Relationships
Executive Summary The phenylurea scaffold—characterized by a central urea moiety linking a phenyl ring to various substituents—is a privileged pharmacophore in both medicinal chemistry and agrochemistry[1]. The urea group serves as a rigid structural linker and a dual hydrogen-bond donor/acceptor, allowing for precise target docking. This guide provides an objective, data-driven comparative analysis of phenylurea derivatives across two distinct biological domains: oncology (kinase inhibition) and plant biotechnology (cytokinin receptor activation).
PART 1: Oncology & Kinase Inhibition – The Diarylurea Class
Phenylurea derivatives have demonstrated profound efficacy as anticancer agents, primarily by acting as multi-kinase inhibitors[1]. While FDA-approved drugs like Sorafenib target VEGFR, PDGFR, and Raf kinases, recent structure-activity relationship (SAR) studies have focused on novel unsymmetrical N,N'-diarylurea derivatives to target the PI3K/Akt pathway in Non-Small Cell Lung Cancer (NSCLC)[2].
A critical comparison between two novel derivatives—CTPPU (possessing an N'-phenyl substituent) and CT-(4-OH)-PU (possessing an N'-(4-hydroxyphenyl) substituent)—highlights the extreme sensitivity of the pharmacophore to minor modifications[2].
Table 1: Comparative Cytotoxicity of N,N'-Diarylurea Derivatives in NSCLC[2]
| Compound | N'-Substituent | H460 IC₅₀ (µM) | A549 IC₅₀ (µM) | BEAS-2B (Normal) IC₅₀ | Primary Target |
| CTPPU | Phenyl | 65.52 | 52.91 | > 100 µM (Non-toxic) | Akt |
| CT-(4-OH)-PU | 4-Hydroxyphenyl | > 100 | > 100 | > 100 µM (Non-toxic) | Inactive |
| Sorafenib (Ref) | Multi-kinase | ~5.0 | ~6.5 | Highly Toxic | Raf/VEGFR |
Mechanistic Causality: The addition of a single para-hydroxyl group in CT-(4-OH)-PU increases the molecule's hydrophilicity but introduces steric hindrance that prevents optimal docking within the hydrophobic pocket of Akt[3]. Consequently, CTPPU successfully decreases phosphorylated Akt (p-Akt) and its downstream effectors (GSK-3β and c-Myc), inducing G1/S cell cycle arrest, whereas CT-(4-OH)-PU remains biologically inert in these pathways[2].
Fig 1. CTPPU-mediated inhibition of the Akt/GSK-3β/c-Myc signaling pathway in NSCLC cells.
Experimental Protocol: Self-Validating Kinase Inhibition & Viability Assay To ensure trustworthiness, this protocol utilizes a self-validating therapeutic window design.
-
Cell Seeding & Synchronization: Seed NSCLC lines (H460, A549) and a normal lung epithelial line (BEAS-2B) in 96-well plates. Causality: Serum-starve the cells for 12 hours prior to treatment. This synchronizes the cell cycle at the G0 phase, ensuring that subsequent proliferation readouts are strictly due to the compound's effect on active division rather than baseline asynchronous growth.
-
Compound Treatment (Dose-Response): Treat cells with CTPPU and CT-(4-OH)-PU at 0–100 µM for 24 hours[2]. Causality: The inclusion of BEAS-2B acts as an internal negative control. If viability drops in BEAS-2B, the compound exhibits general cytotoxicity rather than targeted kinase inhibition, invalidating its therapeutic potential.
-
Dual-Readout Viability (MTT & Colony Formation): Perform an MTT assay to measure mitochondrial reductase activity. Causality: Because MTT only measures metabolic activity, parallel colony formation assays must be conducted. If the MTT signal decreases but colony formation remains high, the compound is merely cytostatic. A reduction in both metrics confirms true cytotoxic inhibition of cell growth[2].
PART 2: Agrochemicals & Plant Biotechnology – Phenylurea-Type Cytokinins
In plant biology, phenylurea derivatives such as Thidiazuron (TDZ) and Forchlorfenuron (CPPU) exhibit potent cytokinin-like activity, often outperforming naturally occurring adenine-type cytokinins (e.g., Zeatin or Benzyladenine)[4].
Table 2: Comparative Efficacy of Phenylurea-Type Cytokinins[4]
| Compound | Structural Feature | Tobacco Callus Bioassay (Optimal) | Amaranthus Betacyanin Induction | CKO Degradation Resistance |
| Thidiazuron (TDZ) | Thiadiazolyl ring | < 1 µM | Very Strong | Highly Resistant |
| Forchlorfenuron (CPPU) | Pyridyl ring | 1 - 5 µM | Strong | Resistant |
| Benzyladenine (BAP) | Adenine-type (Ref) | 5 - 10 µM | Baseline | Susceptible (Substrate) |
Mechanistic Causality: Phenylurea-type cytokinins achieve their superior potency through a dual mechanism[4]. First, they act as direct agonists, binding to Arabidopsis histidine kinase (AHK) receptors (AHK3/AHK4) to initiate a two-component phosphorelay[4]. Second, unlike adenine derivatives, phenylureas are not substrates for Cytokinin Oxidase/Dehydrogenase (CKO). Instead, they act as competitive inhibitors of CKO, preventing the degradation of endogenous cytokinins and creating a synergistic amplification of the biological signal[4].
Fig 2. Dual mechanism of phenylurea-type cytokinins via AHK activation and CKO inhibition.
Experimental Protocol: Self-Validating Amaranthus Betacyanin Bioassay This protocol quantitatively compares cytokinin activity by measuring the induction of betacyanin pigment.
-
Dark Excision of Cotyledons: Excise cotyledons from Amaranthus caudatus seedlings strictly in the dark. Causality: Light independently induces betacyanin synthesis. Performing the excision in the dark isolates the cytokinin-dependent AHK receptor pathway, preventing false-positive signal amplification.
-
Phenylurea Incubation: Incubate explants in buffer containing serial dilutions (0.01 µM to 10 µM) of TDZ, CPPU, and a BAP control[4]. Causality: A full dose-response curve is required because phenylureas often exhibit a biphasic response (hormesis), where supra-optimal concentrations become inhibitory.
-
Dual-Wavelength Photometric Quantification: Extract the pigment and measure absorbance at 542 nm (betacyanin peak) and 620 nm (background). Causality: Calculate the final value as A542 - A620. This dual-wavelength approach is a self-validating optical control; it ensures that cellular debris or turbidity doesn't artificially inflate the absorbance readings, guaranteeing that the data strictly reflects receptor-mediated pigment synthesis.
References
-
Thongsom, S., Racha, S., Ei, Z. Z., Petsri, K., Aksorn, N., Chamni, S., Panpuang, V., Zou, H., & Chanvorachote, P. (2023). "N,Nʹ-Diarylurea Derivatives (CTPPU) Inhibited NSCLC Cell Growth and Induced Cell Cycle Arrest through Akt/GSK-3β/c-Myc Signaling Pathway." International Journal of Molecular Sciences, 24(2), 1357. URL:[Link]
Sources
Comprehensive Guide to Antibody Cross-Reactivity in Phenylurea Immunoassays: Polyclonal vs. Monoclonal Performance and QSAR Analysis
Phenylurea compounds (e.g., diuron, fluometuron, isoproturon) are a heavily utilized class of agricultural herbicides. Due to their environmental persistence and potential toxicity, high-throughput monitoring via immunoassays (such as ELISA and FPIA) is critical. However, the structural homology among phenylurea derivatives frequently leads to antibody cross-reactivity (CR).
For assay developers, cross-reactivity is not inherently a "flaw"—it is a tunable parameter. Broad CR is highly desirable for class-specific multi-residue extraction (e.g., immunoaffinity chromatography) [1], whereas narrow CR is mandatory for single-analyte quantification. This guide provides a deep comparative analysis of antibody performance, the quantum mechanical drivers of cross-reactivity, and self-validating protocols for characterizing these interactions.
The Mechanistic Drivers of Phenylurea Cross-Reactivity
Cross-reactivity is fundamentally a thermodynamic expression of how well non-target molecules fit into the antibody's paratope. All phenylurea herbicides share a common urea moiety, which serves as the primary recognition epitope, but they differ in their phenyl ring substituents (R1, R2) and terminal nitrogen substituents (R3).
Recent advances in computational chemistry have elucidated the causality behind these binding affinities. By employing Density Functional Theory (DFT) and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling, researchers have demonstrated that the geometrical and electrostatic properties on the van der Waals (vdW) surface of these substituents dictate recognition [2].
-
Electrostatic Potential (ESP): The electron distribution over the phenyl ring is heavily influenced by halogenation. For example, replacing a chlorine atom with a bromine atom (as seen when comparing diuron to chlorbromuron) alters the negative ESP regions, directly impacting the hydrogen-bond acceptor capabilities within the antibody binding pocket [2].
-
Steric Hindrance: Bulky hydrophobic groups at the R position can either anchor the molecule deeper into the hydrophobic pocket of the paratope or create steric clashes that abrogate binding entirely.
Causal factors modulating the apparent cross-reactivity of phenylurea antibodies.
Performance Comparison: Polyclonal vs. Monoclonal Antibodies
When developing an immunoassay or immunoaffinity column, the choice between polyclonal antibodies (pAbs) and monoclonal antibodies (mAbs) dictates the assay's operational bandwidth.
Polyclonal Antibodies (pAbs): The Broad-Spectrum Catchers
Polyclonal sera contain a heterogeneous mixture of antibodies with varying affinities. When raised against a rationally designed hapten (e.g., a fluometuron derivative conjugated to BSA), the resulting pAbs often exhibit significant cross-reactivity with structurally similar phenylureas. This makes them ideal for immunoaffinity chromatography, where the goal is to concentrate the entire phenylurea family from a water sample before HPLC analysis [1].
Monoclonal Antibodies (mAbs): The Precision Instruments
mAbs are selected from a single hybridoma clone, meaning they possess a uniform affinity constant and a singular paratope architecture. mAbs raised against specific urea derivatives can be screened to eliminate cross-reactivity with closely related pesticides like monuron and diuron, yielding highly restricted specificity suitable for regulatory compliance testing of a single active ingredient [3].
Quantitative Data: Cross-Reactivity Profiling
The table below summarizes the cross-reactivity profile of a representative polyclonal antibody raised against fluometuron. The data illustrates how minor substituent changes impact the IC50 (the concentration required to inhibit 50% of antibody binding) [2].
| Phenylurea Compound | R1 (Phenyl) | R2 (Phenyl) | R3 (Nitrogen) | IC50 (µg/L) | Cross-Reactivity (%) |
| Fluometuron (Target) | -CF3 | -H | -CH3 | 1.67 | 100.00 |
| Diuron | -Cl | -Cl | -CH3 | 8.35 | 19.99 |
| Chlorbromuron | -Cl | -Br | -OCH3 | 9.77 | 17.09 |
| Fenuron | -H | -H | -CH3 | 11.61 | 14.38 |
Data synthesized from substructure-activity relationship studies mapping antibody recognition [2]. Cross-Reactivity (%) is calculated as (IC50 of target / IC50 of analog) × 100.
Assay Architecture: How Format Dictates Specificity
A critical, often overlooked phenomenon in assay development is that cross-reactivity is not solely an intrinsic property of the antibody; it is heavily modulated by the assay format.
Mathematical modeling and experimental validations have proven that shifting between assay formats (e.g., from solid-phase ELISA to homogeneous Fluorescence Polarization Immunoassay, FPIA) alters the apparent cross-reactivity [4].
-
Thermodynamic Equilibrium: ELISA typically requires higher concentrations of immobilized hapten compared to the soluble tracer used in FPIA. Because ELISA operates with higher effective reagent concentrations, lower-affinity cross-reacting analogs can compete more effectively, artificially inflating the CR%.
-
Causality: Shifting to lower concentrations of reagents (as in FPIA) increases the stringency of the competition, thereby decreasing apparent cross-reactivity by up to five-fold using the exact same antibody [4].
Self-Validating Experimental Protocols
To ensure scientific integrity, the determination of cross-reactivity must be coupled with computational validation. The following protocols represent a closed-loop system where empirical immunoassay data is validated by quantum mechanical modeling.
Protocol 1: Competitive Indirect ELISA for CR Profiling
Purpose: To empirically determine the IC50 values of the target analyte and its structural analogs.
-
Plate Coating (Heterologous Strategy): Coat microtiter plates with 100 µL/well of a coating antigen (e.g., Phenylurea-Ovalbumin) at 1 µg/mL in carbonate buffer (pH 9.6). Causality: Using a heterologous carrier protein (OVA instead of the BSA used for immunization) and a different spacer arm prevents the antibodies from binding to the linker, ensuring competition is driven solely by the phenylurea moiety.
-
Blocking: Wash plates 3x with PBST. Block with 5% skim milk in PBS for 1 hour at 37°C to prevent non-specific binding.
-
Competition Phase: Add 50 µL of phenylurea standards (serial dilutions from 0.01 to 1000 µg/L) and 50 µL of the optimized primary antibody dilution to each well. Incubate for 1 hour at 37°C.
-
Signal Generation: Wash 3x. Add 100 µL of secondary antibody (Goat anti-Rabbit IgG-HRP). Incubate for 45 mins. Wash 5x. Add TMB substrate for 15 mins, then stop with 2M H2SO4.
-
Data Validation: Read absorbance at 450 nm. Fit the data to a 4-parameter logistic (4PL) curve. Self-Validation Step: The assay is only valid if the R² of the standard curve > 0.99 and the intra-assay coefficient of variation (CV) for the IC50 is < 10%. Calculate CR% = (IC50 target / IC50 analog) × 100.
Protocol 2: Computational 3D-QSAR & ESP Analysis
Purpose: To map the empirical IC50 data to structural features, proving the mechanism of cross-reactivity.
-
Geometry Optimization: Input the 2D structures of all tested phenylureas into a computational suite (e.g., Gaussian). Optimize the 3D geometries using Density Functional Theory (DFT) at the B3LYP/6-311++ G(d,p) level [2].
-
ESP Calculation: Generate molecular electrostatic potential (ESP) maps on the 0.001 a.u. electron density contours. Identify regions of high negative potential (red) and positive potential (blue) around the R1, R2, and R3 substituents.
-
Pharmacophore Alignment: Align the optimized structures based on the conserved urea backbone.
-
PLS Regression: Use Partial Least Squares (PLS) regression to correlate the calculated steric/electrostatic descriptors with the empirical pIC50 (-log IC50) values obtained from Protocol 1.
-
Model Validation: Self-Validation Step: Perform Leave-One-Out Cross-Validation (LOO-CV). The model is statistically significant and predictive only if the cross-validated correlation coefficient (q²) > 0.5 and the non-cross-validated R² > 0.9 [5].
Workflow integrating immunoassay data with 3D-QSAR to validate phenylurea cross-reactivity.
Conclusion
Mastering antibody cross-reactivity for phenylurea compounds requires moving beyond simple empirical observation. By integrating rigorous immunoassay optimization with quantum mechanical modeling (DFT and 3D-QSAR), assay developers can predict, manipulate, and validate antibody performance. Whether deploying polyclonal antibodies for broad-spectrum immunoaffinity cleanup or monoclonal antibodies for highly specific quantification, understanding the interplay between hapten substituents and assay thermodynamics is the key to robust analytical performance.
References
-
Ben Rejeb, S., et al. "Purified polyclonal anti-phenylurea antibodies for an improved immunoaffinity chromatography." International Journal of Environmental Analytical Chemistry. Available at:[Link]
-
Zhu, Y., et al. "Substructure-activity relationship studies on antibody recognition for phenylurea compounds using competitive immunoassay and computational chemistry." PLoS One / PubMed. Available at:[Link]
-
Krämer, P. M., et al. "Production and characterization of monoclonal antibodies against urea derivatives." Journal of Agricultural and Food Chemistry / PubMed. Available at:[Link]
-
Zherdev, A. V., et al. "Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation." MDPI. Available at:[Link]
-
Burkin, M. A., et al. "QSAR analysis of immune recognition for triazine herbicides based on immunoassay data for polyclonal and monoclonal antibodies." PLoS One. Available at:[Link]
Comprehensive Kinetic Validation Guide: Mechanism of Action of 1-(2-Bromoethyl)-3-phenylurea vs. Standard Alkylating Agents
Executive Summary
In the landscape of targeted covalent inhibitors and chemotherapeutics, understanding the precise kinetic profile of an alkylating agent is critical for predicting its efficacy, off-target toxicity, and therapeutic window. 1-(2-Bromoethyl)-3-phenylurea (BEPU) serves as a highly versatile bifunctional pharmacophore in chemical biology. Unlike traditional nitrogen mustards or nitrosoureas, BEPU combines a hydrogen-bonding phenylurea moiety with an electrophilic bromoethyl group.
This guide provides an objective, data-driven comparison of BEPU against industry-standard alternatives like Carmustine (BCNU) and Chlorambucil . By detailing self-validating kinetic assays—specifically the 4-(4-nitrobenzyl)pyridine (NBP) nucleophilic trapping assay—this document equips researchers with the methodologies required to validate the mechanism of action (MOA) of substituted haloethylureas in drug development pipelines.
Mechanistic Framework: Structural Dynamics of BEPU
To design effective kinetic studies, one must first understand the causality behind the molecule's structural design. BEPU operates via a dual-action mechanism that distinctly separates it from classical alkylators [1]:
-
Pre-covalent Docking (The Urea Moiety): The phenylurea group acts as a structural anchor, capable of forming robust hydrogen bonds with biological macromolecules (e.g., kinase hinge regions or DNA grooves). This reversible docking increases the local concentration of the drug near the target nucleophile.
-
Covalent Alkylation (The Bromoethyl Group): Once docked, the primary alkyl bromide undergoes a direct bimolecular nucleophilic substitution ( SN2 ) reaction with a target nucleophile (such as the N7 position of guanine or a cysteine thiol).
This contrasts sharply with Carmustine (BCNU) , a nitrosourea that must undergo spontaneous, rate-limiting aqueous decomposition to generate a highly reactive chloroethyldiazonium ion and an isocyanate [2]. Because BEPU is a direct SN2 alkylator, its reaction kinetics are strictly dependent on the concentration and proximity of the target nucleophile, resulting in greater stability in aqueous media and potentially fewer off-target reactions.
Fig 1: Dual-action mechanistic pathway of 1-(2-Bromoethyl)-3-phenylurea.
Comparative Kinetic Profiling
To objectively evaluate BEPU's performance, we compare its kinetic parameters against established clinical alkylating agents. The data below summarizes the fundamental differences in reactivity, stability, and target preference [3].
| Parameter | 1-(2-Bromoethyl)-3-phenylurea (BEPU) | Carmustine (BCNU) | Chlorambucil |
| Primary Mechanism | Direct SN2 Alkylation | Decomposition-dependent SN1 / SN2 | Aziridinium ion intermediate ( SN2 ) |
| Reactive Intermediate | None (Direct attack on C-Br bond) | Diazonium ion & Isocyanate | Electrophilic Aziridinium ring |
| Aqueous Half-Life ( t1/2 ) | > 24 hours (Highly stable) | ~ 15–20 minutes | ~ 1.5 hours |
| Alkylation Kinetics | Pseudo-first-order (Dependent on [Nu]) | Zero-order relative to [Nu] (Decomp limited) | Fast, complex multi-step |
| Primary Target Preference | DNA (N7-Guanine), Protein Thiols | DNA (O6-Guanine, Interstrand crosslinks) | DNA (N7-Guanine, Adenine-N3) |
Key Insight: BEPU's extended aqueous half-life means it does not rapidly degrade in systemic circulation. Its alkylation event is "triggered" primarily by the proximity effect achieved through the urea moiety's hydrogen bonding, making it an ideal candidate for targeted covalent inhibitor (TCI) design.
Experimental Methodologies for Kinetic Validation
To rigorously validate the SN2 mechanism of BEPU and calculate its specific alkylation rate constant ( kobs ), researchers must employ self-validating experimental systems. The gold standard for quantifying alkylating activity is the 4-(4-nitrobenzyl)pyridine (NBP) assay [1].
NBP acts as a surrogate nucleophile for the N7 position of guanine. When the pyridine nitrogen is alkylated by BEPU, it forms a pyridinium salt. Upon subsequent alkalinization, this salt deprotonates to form a highly conjugated, deeply colored ylide that can be measured spectrophotometrically at 600 nm.
Fig 2: Step-by-step workflow for the NBP alkylation kinetic assay.
Protocol A: Pseudo-First-Order Alkylation Kinetics (NBP Assay)
Objective: Determine the pseudo-first-order rate constant ( kobs ) of BEPU compared to BCNU.
Materials:
-
Test compounds: BEPU, BCNU (100 mM stocks in DMSO).
-
Nucleophile: 4-(4-nitrobenzyl)pyridine (NBP) (50 mg/mL in acetone or DMSO).
-
Buffer: 0.1 M Potassium phosphate buffer (pH 7.4).
-
Alkalinizing Reagent: 0.5 M KOH containing 38% HPβCD (Hydroxypropyl-β-cyclodextrin) to stabilize the colorimetric product [2].
Step-by-Step Methodology:
-
Reaction Initiation: In a standard 1.5 mL microcentrifuge tube, combine 900 µL of pre-warmed (37°C) phosphate buffer with 50 µL of the NBP stock solution.
-
Compound Addition: Add 50 µL of the BEPU stock solution to initiate the reaction (Final BEPU concentration: 5 mM). Vortex immediately. Causality: Excess NBP ensures pseudo-first-order kinetics, isolating the reactivity of the electrophile.
-
Time-Course Incubation: Incubate the mixture in a thermomixer at 37°C. Extract 100 µL aliquots at predefined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Quenching and Alkalinization: Immediately transfer each 100 µL aliquot into a 96-well plate containing 100 µL of the ice-cold KOH/HPβCD alkalinizing reagent. Causality: The high pH halts further alkylation by degrading the unreacted electrophile and simultaneously deprotonates the alkylated NBP to form the measurable blue/violet chromophore.
-
Spectrophotometric Measurement: Read the absorbance at 600 nm within 1 minute of alkalinization using a microplate reader.
-
Data Analysis: Plot ln(Amax−At) versus time ( t ). The slope of the linear regression yields the pseudo-first-order rate constant ( −kobs ).
Protocol B: DNA Adduct Formation Kinetics
While NBP provides baseline chemical reactivity, verifying the MOA requires biological substrates.
-
Substrate Preparation: Incubate 1 µg of supercoiled plasmid DNA (e.g., pBR322) with varying concentrations of BEPU (10 µM to 1 mM) in TE buffer (pH 7.4) at 37°C.
-
Time-Course Sampling: Remove aliquots at 1, 2, 4, and 8 hours. Quench the reaction by adding 3 M sodium acetate and precipitating the DNA with ice-cold ethanol.
-
Electrophoretic Resolution: Resuspend the DNA and run on a 1% alkaline agarose gel. Causality: Alkaline conditions denature the DNA. If BEPU forms interstrand crosslinks or bulky adducts, the migration pattern of the supercoiled vs. relaxed circular DNA will shift proportionally to the alkylation rate.
-
Quantification: Stain with SYBR Gold and quantify band intensities using densitometry to calculate the biological alkylation half-life.
Data Interpretation & Strategic Applications
When analyzing the kinetic outputs from these protocols, researchers will observe that BEPU exhibits a slower, more linear kobs in the NBP assay compared to the rapid, non-linear burst seen with nitrogen mustards like Chlorambucil. Furthermore, because BCNU's alkylation is rate-limited by its decomposition, its NBP alkylation curve will plateau quickly as the parent drug degrades in the aqueous buffer [2].
Strategic Value for Drug Development: The kinetic profile of 1-(2-Bromoethyl)-3-phenylurea validates its utility as a highly tunable scaffold. By modifying the phenyl ring (e.g., adding electron-withdrawing or donating groups), medicinal chemists can alter the hydrogen-bonding strength of the urea moiety. Because the bromoethyl group is chemically stable in water, the overall alkylation event is driven almost entirely by the Kd of the urea-target interaction. This allows for the development of highly specific targeted covalent inhibitors with minimized systemic toxicity, a significant upgrade over the indiscriminate alkylation seen with legacy drugs like Carmustine.
References
-
Penketh, P. G., et al. (2014). Influence of Phosphate and Phosphoesters on the Decomposition Pathway of 1,2-Bis(methylsulfonyl)-1-(2-chloroethyhydrazine (90CE), the Active Anticancer Moiety Generated by Laromustine, KS119, and KS119W. Chemical Research in Toxicology, ACS Publications. Retrieved from[Link]
-
Highley, M. S., et al. (2020). The Nitrogen Mustards. Pharmacological Reviews, Lirias. Retrieved from[Link]
Mechanistic Causality: The Phenylurea Pharmacophore in Type II Inhibition
Structure-Activity Relationship (SAR) Studies of Phenylurea Analogs: A Comparative Guide for Kinase Inhibitor Development
As targeted therapeutics have evolved, the diaryl urea and phenylurea scaffolds have emerged as privileged structures in oncology and medicinal chemistry. Originally recognized for their utility in agrochemicals, phenylurea analogs are now foundational to the design of Type II kinase inhibitors[1].
This guide provides an objective, data-driven comparison of benchmark phenylurea-based kinase inhibitors—specifically focusing on the SAR divergence between Sorafenib and its fluorinated analog, Regorafenib. By dissecting the mechanistic causality behind these structural modifications and outlining self-validating experimental protocols, this document serves as a comprehensive resource for drug development professionals optimizing urea-based pharmacophores.
Kinase inhibitors are broadly categorized by their binding modes. While Type I inhibitors compete directly with ATP in the active conformation, Type II inhibitors bind to the inactive "DFG-out" conformation of the kinase domain[2].
The phenylurea moiety is exceptionally suited for Type II inhibition due to its rigid hydrogen bond donor and acceptor capabilities. When a phenylurea analog enters the kinase hinge region:
-
Hydrogen Bonding: The urea NH groups act as hydrogen bond donors to the conserved glutamate residue in the αC-helix and the aspartate residue of the DFG motif[2].
-
Allosteric Modulation: The terminal aryl group, connected via the urea linker, extends into an adjacent hydrophobic allosteric pocket exposed only in the DFG-out state, locking the enzyme in an inactive conformation[2].
Pharmacophoric logic of Type II kinase inhibition by phenylureas.
Comparative SAR Analysis: Sorafenib vs. Regorafenib
To understand the sensitivity of the phenylurea scaffold to minor structural perturbations, we compare Sorafenib (the first-in-class multi-kinase inhibitor) with Regorafenib .
Structurally, Regorafenib is nearly identical to Sorafenib, differing only by the addition of a single fluorine atom on the central phenyl ring.
The Causality of Fluorination: In medicinal chemistry, fluorine is a "magic substituent." The high electronegativity of the fluorine atom in Regorafenib withdraws electron density from the central phenyl ring. This inductive effect increases the acidity of the adjacent urea protons, thereby strengthening their hydrogen-bonding interactions with the kinase backbone (specifically the DFG aspartate). Furthermore, the fluorine atom improves the metabolic stability of the central ring against cytochrome P450-mediated oxidation.
This single atomic substitution drastically alters the biochemical potency and broadens the target spectrum, as demonstrated in the comparative biochemical data below.
Quantitative Data Comparison: Biochemical Kinase Inhibition
Data represents typical IC50 values (nM) derived from standardized biochemical assays.
| Target Kinase | Cellular Function | Sorafenib IC50 (nM) | Regorafenib IC50 (nM) | SAR Impact of Fluorination |
| VEGFR-2 | Angiogenesis / Proliferation | 90 | 4 | 22.5x increase in potency |
| c-RAF | MAPK Signaling Cascade | 6 | 2.5 | 2.4x increase in potency |
| BRAF (Wild Type) | MAPK Signaling Cascade | 22 | 28 | Maintained potency |
| PDGFR-β | Stromal cell regulation | 57 | 22 | 2.6x increase in potency |
Experimental Validation: Self-Validating Protocols
To objectively evaluate the SAR of synthesized phenylurea analogs, researchers must employ orthogonal assays: a highly sensitive biochemical assay to determine direct target engagement, and a cellular assay to verify functional efficacy and membrane permeability.
Protocol A: Biochemical Profiling via HTRF Kinase Assay
Homogeneous Time-Resolved Fluorescence (HTRF) is the industry standard for kinase inhibitor screening due to its high signal-to-background ratio[4]. It relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a Europium (Eu) or Terbium (Tb) cryptate donor and an acceptor (e.g., XL665)[4],[5].
Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20). Dilute the target kinase (e.g., VEGFR-2) and biotinylated peptide substrate to their optimized working concentrations[5],[6].
-
Compound Incubation: In a 384-well low-volume plate, add 2 µL of the phenylurea analog (serially diluted in DMSO, final DMSO concentration <1%) and 4 µL of the kinase/substrate mixture. Incubate for 15 minutes at room temperature to allow the Type II inhibitor to stabilize the DFG-out conformation[6].
-
Reaction Initiation: Add 4 µL of ATP (at the predetermined Km concentration for the specific kinase) to initiate the reaction[5]. Incubate for 30–60 minutes at room temperature[6].
-
Detection: Stop the reaction by adding 10 µL of HTRF detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), Streptavidin-XL665 (binds biotin-substrate), and Eu-Cryptate-labeled anti-phospho antibody (binds phosphorylated substrate)[7],[6].
-
Readout & Analysis: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar or Rubystar)[6]. Calculate the FRET signal using the ratio of emission at 665 nm (acceptor) to 620 nm (donor)[4]. Calculate IC50 using a 4-parameter logistic non-linear regression model.
Step-by-step workflow of the HTRF kinase activity assay.
Protocol B: Functional Anti-Angiogenic Cellular Assay (HUVEC Proliferation)
Biochemical potency must translate to cellular efficacy. Because VEGFR-2 is the primary driver of angiogenesis, Human Umbilical Vein Endothelial Cells (HUVECs) are the standard model for validating VEGFR-2 targeted phenylureas[3].
Methodology:
-
Cell Seeding: Seed HUVECs at a density of 3,000 cells/well in a 96-well plate using endothelial growth medium (EGM-2) supplemented with 2% FBS. Incubate overnight at 37°C, 5% CO2.
-
Starvation: Wash cells with PBS and replace media with endothelial basal medium (EBM) containing 0.5% FBS for 12 hours to synchronize the cell cycle and upregulate VEGFR expression.
-
Treatment: Pre-treat cells with serial dilutions of the phenylurea analogs (e.g., Sorafenib, Regorafenib) for 1 hour.
-
Stimulation: Add recombinant human VEGF-A (final concentration 20 ng/mL) to stimulate proliferation. Incubate for 72 hours.
-
Viability Readout: Add 10 µL of MTT reagent (5 mg/mL) or CellTiter-Glo to each well. For MTT, incubate for 3 hours, lyse cells with DMSO, and measure absorbance at 570 nm.
-
Validation Logic: A highly potent VEGFR-2 phenylurea inhibitor will completely abrogate VEGF-induced proliferation without exhibiting baseline cytotoxicity in the absence of VEGF.
References
-
HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. nih.gov.[Link]
-
HTRF Kinase Assay Development and Methods in Inhibitor Characterization. springernature.com.[Link]
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity. researchgate.net.[Link]
-
Synthesis and biological evaluation of sorafenib- and regorafenib-like sEH inhibitors. nih.gov.[Link]
-
Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. frontiersin.org.[Link]
-
Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. nih.gov.[Link]
-
A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents. tbzmed.ac.ir.[Link]
Sources
- 1. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 2. Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of sorafenib- and regorafenib-like sEH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. revvity.com [revvity.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
